molecular formula C16H32O2 B1264754 8-Methylpentadecanoic acid

8-Methylpentadecanoic acid

Cat. No.: B1264754
M. Wt: 256.42 g/mol
InChI Key: UEXQCOYVLMNUDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methylpentadecanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C16H32O2 and its molecular weight is 256.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

IUPAC Name

8-methylpentadecanoic acid

InChI

InChI=1S/C16H32O2/c1-3-4-5-6-9-12-15(2)13-10-7-8-11-14-16(17)18/h15H,3-14H2,1-2H3,(H,17,18)

InChI Key

UEXQCOYVLMNUDG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)CCCCCCC(=O)O

Synonyms

8-methylpentadecanoate
8-methylpentadecanoic acid
DMI 1
DMI-1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 8-Methylpentadecanoic Acid: Structural Isomers and Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylpentadecanoic acid is a branched-chain fatty acid (BCFA) that, along with its isomers, is gaining attention in the scientific community for its presence in various biological systems and its potential therapeutic applications. As a subclass of fatty acids, BCFAs are characterized by the presence of one or more methyl groups on the carbon backbone. This structural feature introduces chirality and creates a diverse array of isomers, each with potentially unique physicochemical properties and biological activities.

This guide provides a comprehensive overview of this compound, with a particular focus on its structural isomers. We will delve into their chemical and physical properties, analytical methodologies for their separation and identification, and their emerging biological significance. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, microbiology, and drug development who are interested in the nuanced roles of these fascinating molecules.

Chemical and Physical Properties of this compound and Its Isomers

The parent molecule, this compound, is a saturated fatty acid with the molecular formula C16H32O2. The methyl group at the C-8 position creates a chiral center, giving rise to two enantiomers: (R)-8-methylpentadecanoic acid and (S)-8-methylpentadecanoic acid.

Beyond the enantiomers of this compound, other positional isomers exist where the methyl group is located at different positions on the pentadecanoic acid backbone. These include the well-studied iso and anteiso fatty acids. Iso-fatty acids have a methyl branch on the penultimate carbon from the methyl end of the chain (e.g., 14-methylpentadecanoic acid), while anteiso-fatty acids have a methyl branch on the antepenultimate carbon (e.g., 13-methylpentadecanoic acid).[1][2]

The position of the methyl group significantly influences the physical properties of these fatty acids, such as their melting points and chromatographic behavior. This structural diversity is crucial for their biological functions, particularly in modulating membrane fluidity in bacteria.[3]

Table 1: Properties of Selected Methylpentadecanoic Acid Isomers

Property14-Methylpentadecanoic Acid (Isopalmitic acid)13-Methylpentadecanoic Acid (Anteisohexadecanoic acid)
Molecular Formula C16H32O2C16H32O2
Molecular Weight 256.42 g/mol [4]256.42 g/mol [5]
CAS Number 4669-02-7[4]20121-96-4[5]
Melting Point 61.5-61.6 °C[6]Not readily available
Synonyms Isopalmitic acid, Isohexadecanoic acid, Iso-C16:0[4]Anteisopalmitic acid[5]

Structural Isomerism and Chirality

The presence of a methyl group along the fatty acid chain introduces structural complexity. In the case of this compound, the chiral center at the C-8 position results in two non-superimposable mirror-image forms known as enantiomers (R and S isomers).[7] The specific stereochemistry of these isomers can dramatically affect their biological activity, as enzymes and receptors in biological systems are often stereospecific.

Caption: Chemical structures of the (R) and (S) enantiomers of this compound.

Analytical Methodologies for Isomer Separation and Identification

Distinguishing between structural isomers of fatty acids presents a significant analytical challenge. A combination of chromatographic and spectroscopic techniques is typically employed for their separation and characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of fatty acids.[8] Due to their low volatility, fatty acids are commonly derivatized to their corresponding fatty acid methyl esters (FAMEs) prior to analysis.[9][10] This process increases their volatility and improves their chromatographic properties.

Experimental Protocol: Derivatization to FAMEs and GC-MS Analysis

  • Lipid Extraction: Extract total lipids from the sample using a standard method such as the Folch or Bligh and Dyer procedure.[8]

  • Saponification: Resuspend the dried lipid extract in a known volume of 0.5 M NaOH in methanol. Heat at 100°C for 5-10 minutes to cleave the fatty acids from the glycerol backbone.

  • Methylation: Add 14% boron trifluoride (BF3) in methanol and heat again at 100°C for 5-10 minutes. This reaction converts the free fatty acids to their methyl esters.

  • Extraction of FAMEs: After cooling, add a nonpolar solvent (e.g., hexane) and saturated NaCl solution. Vortex thoroughly and centrifuge to separate the layers. The upper hexane layer containing the FAMEs is collected.

  • GC-MS Analysis:

    • Injection: Inject an aliquot of the FAMEs extract into the GC-MS system.

    • Separation: Utilize a suitable capillary column (e.g., a polar-phase column like those coated with cyanopropyl polysiloxane) to separate the FAME isomers based on their boiling points and polarity. A temperature gradient program is typically used to achieve optimal separation.

    • Detection: As the FAMEs elute from the GC column, they are ionized (commonly by electron ionization - EI) and fragmented in the mass spectrometer.[11] The resulting mass spectrum provides a fragmentation pattern that can be used to identify the compound by comparison to a spectral library. Chemical ionization (CI) can also be used as a softer ionization technique to better preserve the molecular ion.[9][12]

Chiral Chromatography

To separate the enantiomers of this compound, chiral chromatography is required.[13] This can be achieved by using a chiral stationary phase in either gas or high-performance liquid chromatography (HPLC). An alternative approach involves derivatizing the fatty acids with a chiral reagent to form diastereomers, which can then be separated on a non-chiral column.[14][15][16]

Caption: Workflow for the analysis of this compound isomers.

Synthesis of Specific Isomers

The availability of pure isomers of this compound is essential for studying their specific biological activities. While some isomers may be commercially available, custom synthesis is often necessary. Synthetic strategies for branched-chain fatty acids can be complex and may involve multiple steps. For example, the total synthesis of a novel bacterial fatty acid, 16-methyl-8(Z)-heptadecenoic acid, was achieved in four steps starting from commercially available 8-methylnonanoic acid.[17] Another approach for synthesizing isofatty acids involves the elongation of a fatty acid chain using a Wittig reaction.[18]

Biological Significance and Potential Applications

Branched-chain fatty acids are major components of the cell membranes of many bacteria, where they play a crucial role in maintaining membrane fluidity.[1][2][3] The biosynthesis of these fatty acids in bacteria often utilizes branched-chain α-keto acids as primers.[19]

In recent years, there has been growing interest in the biological activities of odd-chain fatty acids, including pentadecanoic acid (C15:0), a close structural relative of this compound. Studies have linked higher circulating levels of C15:0 to a reduced risk of cardiovascular disease and type 2 diabetes.[20][21] Pentadecanoic acid has been shown to have anti-inflammatory, antifibrotic, and anticancer properties in cell-based assays.[22][23][24][25] It is thought to exert its effects through various molecular mechanisms, including the activation of AMP-activated protein kinase (AMPK) and the inhibition of mTOR, both of which are key regulators of cellular metabolism and longevity.[22][25][26]

While much of the research has focused on straight-chain odd-carbon fatty acids, the biological activities of their branched-chain counterparts, such as this compound, are an emerging area of investigation. The methyl branch can influence how the fatty acid is metabolized and how it interacts with cellular targets. For instance, 8-methylnonanoic acid, a shorter-chain analogue, has been studied for its role in metabolic regulation.[27]

The potential therapeutic applications of this compound and its isomers are still largely unexplored but hold promise. Their structural similarity to biologically active fatty acids suggests they could be valuable lead compounds in drug discovery programs targeting metabolic and inflammatory diseases.

Conclusion

This compound and its structural isomers represent a fascinating and underexplored class of lipids. Their unique structural features, arising from the position and stereochemistry of the methyl branch, give rise to a diverse range of physicochemical properties and, potentially, distinct biological activities. Advances in analytical techniques, particularly in chiral chromatography and mass spectrometry, are enabling a more detailed investigation of these molecules in complex biological systems. As our understanding of the roles of branched-chain fatty acids in health and disease continues to grow, this compound and its isomers are poised to become important targets for future research and therapeutic development.

References

  • Chiral discrimination of branched-chain fatty acids by reversed-phase HPLC after labeling with a chiral fluorescent conversion reagent. PubMed. [Link]

  • Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. ASM Journals. [Link]

  • Chiral Discrimination of Branched-chain Fatty Acids by Reversed-phase HPLC after Labeling with a Chiral Fluorescent Conversion R. J-STAGE. [Link]

  • Analysis of fatty acid methyl esters by high-resolution gas chromatography-chemical ionisation mass spectrometry. Academia.edu. [Link]

  • Chiral Discrimination of Branched-chain Fatty Acids by Reversed-phase HPLC after Labeling with a Chiral Fluorescent Conversion Reagent. Taylor & Francis Online. [Link]

  • Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. PubMed. [Link]

  • Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. PMC. [Link]

  • Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Semantic Scholar. [Link]

  • Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International. [Link]

  • Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. SpringerLink. [Link]

  • Fatty acid synthesis. Wikipedia. [Link]

  • Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. Shimadzu. [Link]

  • Chiral Discrimination of Branched-chain Fatty Acids by Reversed-phase HPLC after Labeling with a Chiral Fluorescent Conversion Reagent. Oxford Academic. [Link]

  • Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI. JEOL. [Link]

  • The Chromatographic Resolution of Chiral Lipids. AOCS. [Link]

  • Isopalmitic acid. LIPID MAPS Structure Database. [Link]

  • Preparation method of 8-hydroxy-2,2,14, 14-tetramethylpentadecanedioic acid.
  • How do you get pentadecanoic acid?. Bloom Tech. [Link]

  • Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review. PMC. [Link]

  • Recent study found that pentadecanoic acid may have beneficial impact on metabolic health. Nutritional Outlook. [Link]

  • Gut microbe-derived pentadecanoic acid could represent a novel health-promoter via multiple pathways. Food & Function (RSC Publishing). [Link]

  • Total synthesis of the novel bacterial fatty acid 16-methyl-8(Z)-heptadecenoic acid. PubMed. [Link]

  • Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. PMC. [Link]

  • Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. PMC. [Link]

  • Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. CABI Digital Library. [Link]

  • Methyl Pentadecanoate. PubChem. [Link]

  • Anteisohexadecanoic acid. PubChem. [Link]

  • Molecular and cellular mechanisms of pentadecanoic acid. PMC. [Link]

  • Synthesis of the isofatty acid 13-methyl-tetradecanoic acid and its triglyceride. ResearchGate. [Link]

  • 14-Methylpentadecanoic Acid. MySkinRecipes. [Link]

  • Chemical Properties of Pentadecanoic acid, methyl ester (CAS 7132-64-1). Cheméo. [Link]

  • Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Preprints.org. [Link]

  • Determination of some bioactive chemical constituents from Thesium humile Vahl. ResearchGate. [Link]

  • selected examples of constitutional isomers of molecular formula C8H8O2 with a benzene ring structural formula isomers, carbon chain & functional group isomers, skeletal formula, carboxylic acids, alldehydes, ketones. Doc Brown's Chemistry. [Link]

Sources

8-Methylpentadecanoic Acid: The "DMI-1" Class of Fatty Acid Inhibitors

[1][2][3][4][5]

Executive Summary

This compound (8-MPDA), historically designated as DMI-1 , represents a distinct class of bioactive lipids isolated from the genus Streptomyces.[1] Unlike the common iso- (terminal methyl) or anteiso- (penultimate methyl) branched-chain fatty acids found in bacterial membranes, 8-MPDA features a mid-chain methylation that confers unique steric properties.[1][2]

Its primary scientific significance lies in its discovery as a non-competitive inhibitor of DNA methyltransferases , specifically N6-methyladenine-DNA methyltransferase (M. EcoRI).[1][2] This discovery challenged the prevailing paradigm that methyltransferase inhibitors must be structural analogs of S-adenosylmethionine (SAM), such as sinefungin. This guide details the historical isolation, chemical synthesis, and mechanistic action of 8-MPDA.

Historical Context & Discovery (The Uyeda Era)

The discovery of 8-MPDA is inextricably linked to the search for novel enzyme inhibitors in microbial fermentation broths during the mid-1990s, led prominently by Masaru Uyeda and colleagues at Kumamoto University, Japan.

The Target: Beyond SAM Analogs

Prior to 1995, most known DNA methyltransferase inhibitors (e.g., sinefungin, A9145C) were nucleoside analogs that mimicked the cofactor S-adenosylmethionine (SAM).[1][3] While effective, these compounds lacked specificity and often exhibited high toxicity due to their interference with essential SAM-dependent pathways.[1][2]

Isolation from Streptomyces sp.[1][3][4][5][6][7] Strain No. 560

In 1995, Uyeda’s team screened soil microorganisms for non-nucleoside inhibitors.[1][2] They identified "DMI-1" in the culture filtrate of Streptomyces sp.[1][4][5][2][6] strain No. 560.[1][4][5][2][3][6][7]

  • Isolation Protocol: The active compound was extracted using ethyl acetate, followed by purification via Diaion HP-20SS and silica gel column chromatography.[1][4][5][6]

  • Structural Elucidation: Through mass spectrometry (MS) and nuclear magnetic resonance (NMR), the structure was resolved not as a nucleoside, but as a saturated fatty acid: This compound (C16H32O2) .[1]

Significance of the Discovery

The identification of DMI-1 was a watershed moment because it demonstrated that fatty acids could function as specific enzyme inhibitors for nucleic acid modifying enzymes, a role previously reserved for nucleotide mimics.

Chemical Structure & Properties[2][3][5][8][9][10][11][12]

8-MPDA is a mid-chain branched fatty acid (MCBCFA).[1][2] Its physicochemical profile differs significantly from linear palmitic acid (C16:0) or terminal branched isomers.[1][2]

PropertySpecification
IUPAC Name This compound
Common Name DMI-1
Molecular Formula C₁₆H₃₂O₂
Molecular Weight 256.42 g/mol
Branching Position C-8 (Mid-chain)
Chirality The C-8 position is a stereocenter (typically isolated as a specific enantiomer in nature, though racemic in synthesis).[1][2]
Solubility Soluble in MeOH, EtOH, CHCl₃, Ethyl Acetate; Insoluble in water.
pKa ~4.8 (Carboxylic acid head group)

Mechanism of Action: Methyltransferase Inhibition

The defining characteristic of 8-MPDA is its inhibitory activity against M. EcoRI (EC 2.1.1.72), the modification enzyme of the EcoRI restriction-modification system.[1]

Inhibition Kinetics

Unlike SAM analogs that compete for the cofactor binding site, 8-MPDA acts via a non-competitive mechanism .[1][2]

  • Target: N6-methyladenine-DNA methyltransferase.[1][5][2][7]

  • Mode: Non-competitive with respect to both the DNA substrate and the SAM cofactor.[2][8]

  • Implication: 8-MPDA likely binds to an allosteric site or a hydrophobic pocket on the enzyme surface, inducing a conformational change that prevents methyl transfer.[1][2]

Specificity Profile

Uyeda’s research demonstrated a unique specificity profile for DMI-1:

  • Strong Inhibition: M. EcoRI.[1][5][2][7]

  • Moderate/Weak Inhibition: M. BamHI, M. AluI.[1][2]

  • No Inhibition: DNase I, RNase A.[1][5][2]

Mechanistic Pathway Diagram[1]

DMI_Mechanismcluster_enzymeM. EcoRI Enzyme ComplexStreptomycesStreptomyces sp. No. 560DMI1DMI-1(this compound)Streptomyces->DMI1Biosynthesis & SecretionEnzymeM. EcoRI(Active Conformation)DMI1->EnzymeAllosteric Binding(Non-Competitive)MethylationMethylation Event(N6-Adenine)Enzyme->MethylationCatalysisSAMSAM CofactorSAM->MethylationMethyl DonorDNATarget DNADNA->MethylationSubstrateResultGene Silencing / Protection

Figure 1: The origin and non-competitive inhibitory mechanism of DMI-1 (8-MPDA) against M. EcoRI.[1]

Chemical Synthesis Protocol

While isolation from Streptomyces provides authentic material, chemical synthesis is required to generate sufficient quantities for structural verification and biological testing.[2] The following Grignard-based approach is the historical standard for synthesizing mid-chain branched acids.

Retrosynthetic Analysis

The C16 chain is constructed by coupling a C7 fragment (Heptyl bromide) with a C9 fragment precursor (modified pentanone), introducing the methyl branch at the junction.[1]

Step-by-Step Synthesis Workflow

Reagents Required:

  • Heptyl bromide (1-Bromoheptane)[1][2]

  • Magnesium turnings (Mg)[1][2]

  • 5-Chloro-2-pentanone[1][2]

  • Diethyl ether (anhydrous)[1][2]

  • Sodium Borohydride (NaBH₄) or Wolf-Kishner reagents (for reduction)[1][2]

Protocol:

  • Grignard Reagent Formation:

    • Activate Mg turnings in dry ether under N₂ atmosphere.

    • Add Heptyl bromide dropwise to maintain gentle reflux.[1][2]

    • Reaction:

      
      [1][2]
      
  • Coupling (Branch Introduction):

    • Cool the Grignard solution to 0°C.

    • Add 5-Chloro-2-pentanone slowly.[1][2] The Grignard reagent attacks the ketone carbonyl.[2]

    • Note: This step establishes the carbon skeleton and the methyl branch point.[2]

  • Chain Elongation & Functionalization:

    • The resulting intermediate (tertiary alcohol) requires dehydration and hydrogenation to establish the saturated alkyl chain, or specific functional group manipulation to yield the terminal carboxylic acid at the correct distance.

    • Alternative Modern Route: Wittig reaction using 8-nonanone derivatives offers higher stereocontrol.[1][2]

  • Purification:

    • Acidify with HCl.[1][2]

    • Extract with diethyl ether.[1][2]

    • Purify via silica gel chromatography (Hexane:Ethyl Acetate gradient).[1][2]

Biological Significance & Applications[1][6]

Membrane Fluidity Modulation

Like other BCFAs, 8-MPDA disrupts the tight packing of phospholipid bilayers. In bacteria, the regulation of such mid-chain branches is a critical response to thermal stress (homeoviscous adaptation).

Tool for Epigenetic Research

As a non-nucleoside inhibitor, 8-MPDA serves as a chemical probe to study:

  • Restriction-Modification Systems: Understanding how bacteria protect their own DNA from restriction enzymes.[1][2]

  • Methyltransferase Regulation: Differentiating between active site inhibition (SAM analogs) and allosteric modulation (fatty acids).[1][2]

Comparison with Other Inhibitors[1][3][5]
InhibitorClassMechanismTarget Specificity
8-MPDA (DMI-1) Fatty AcidNon-competitiveM. EcoRI > M. BamHI
Sinefungin NucleosideCompetitive (SAM)Broad Spectrum (Non-specific)
5-Azacytidine NucleosideSuicide SubstrateDNA Methyltransferases (General)

References

  • Suzuki, K., Nagao, K., Tokunaga, J., Hirosawa, M., Tsubone, H., & Uyeda, M. (1995). DMI-1, a new DNA methyltransferase inhibitor produced by Streptomyces sp.[5][3][6][9] strain No. 560.[1][4][5][2][3][6][7] Journal of Enzyme Inhibition, 9(4), 243-252.[1][5][3]

  • Nagao, K., Suzuki, K., Tokunaga, J., Miyazaki, H., Katayama, N., Mitsuyama, R., & Uyeda, M. (1996). DMI-2 and DMI-3, DNA methyltransferase inhibitors produced by Streptomyces sp.[3][8][7] strain No. 560.[1][4][5][2][3][6][7] Journal of Enzyme Inhibition, 10(2), 115-124.[1][3]

  • Carballeira, N. M., & Pagán, M. (2001). Total synthesis of the novel bacterial fatty acid 16-methyl-8(Z)-heptadecenoic acid.[1][2] Chemistry and Physics of Lipids, 113(1-2), 23-27.[1] (Context on mid-chain synthesis).

  • Uyeda, M. (1998). 1513-DMIa and 1513-DMIb, DNA methyltransferase inhibitors produced by Streptomyces sp.[1][4][2][8] strain No. 1513.[1][4][2][8] Journal of Enzyme Inhibition.

An In-Depth Technical Guide to the Role of 8-Methylpentadecanoic Acid and its Isomers in Microbial Cell Membranes

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Dynamic Frontier

The microbial cell membrane is far more than a passive container; it is a dynamic, responsive frontier that mediates every interaction between a cell and its environment. Its composition is a finely tuned reflection of the organism's genetic blueprint and its adaptive response to external pressures. Within the diverse lipid tapestry of this membrane, branched-chain fatty acids (BCFAs) emerge as critical architects of function and survival for a vast array of bacterial species. This guide delves into the specific and vital role of methyl-pentadecanoic acids, with a primary focus on the well-characterized isomer, 14-methylpentadecanoic acid (iso-C16:0), a key player in modulating the biophysical properties of the membrane and enabling microbial resilience. For researchers in microbiology and professionals in drug development, understanding the biosynthesis, function, and analysis of this molecule is paramount to comprehending bacterial physiology and identifying novel therapeutic targets.

Section 1: Molecular Architecture and Nomenclature of Methyl-Pentadecanoic Acids

8-Methylpentadecanoic acid belongs to the family of monomethyl-branched fatty acids. While the specific 8-methyl isomer exists, the most prevalent and functionally significant methyl-pentadecanoic acids in bacteria are the terminally branched iso and anteiso forms.

  • 14-Methylpentadecanoic acid (iso-C16:0): This is a 16-carbon fatty acid where the methyl group is located on the penultimate carbon (the iso position) from the methyl end. Its presence is a hallmark of many bacterial species, particularly within the genera Bacillus and Staphylococcus.[1][2]

  • 13-Methylpentadecanoic acid (anteiso-C16:0): In this isomer, the methyl group is on the antepenultimate carbon (the anteiso position).

The position of this single methyl group profoundly impacts the fatty acid's three-dimensional structure. Unlike the linear, tightly packing nature of straight-chain saturated fatty acids (SCFAs) like palmitic acid (C16:0), the methyl branch in iso-C16:0 introduces a steric "kink." This structural disruption is fundamental to its biological role, as it prevents the dense, ordered packing of acyl chains within the membrane's lipid bilayer.[1]

Section 2: The Biosynthetic Pathway of iso-Fatty Acids

Bacteria synthesize BCFAs via the fatty acid synthase II (FAS-II) pathway, which is distinct from the FAS-I system found in mammals, making it an attractive target for antimicrobial drug discovery.[3] The synthesis of iso-series fatty acids, including iso-C16:0, is initiated using primers derived from branched-chain amino acids.

The biosynthesis of iso-C16:0 predominantly uses a primer derived from the amino acid leucine . The pathway is as follows:

  • Primer Formation: Leucine is first converted to α-ketoisocaproate by a branched-chain amino acid transferase.[4]

  • Decarboxylation: α-ketoisocaproate is then oxidatively decarboxylated to form isovaleryl-CoA.

  • Initiation of Fatty Acid Synthesis: Isovaleryl-CoA serves as the starter unit for the FAS-II system. The initial condensation reaction with malonyl-ACP is catalyzed by β-ketoacyl-ACP synthase III (FabH).[5]

  • Elongation: The cycle of condensation, reduction, and dehydration reactions continues, adding two-carbon units from malonyl-ACP in each cycle until the final 16-carbon chain of iso-C16:0 is formed.

This biosynthetic linkage to amino acid metabolism allows bacteria to directly translate nutritional cues into structural changes in their cell membranes.

cluster_primer Primer Synthesis cluster_fas FAS-II Elongation Cycle Leucine Leucine Ketoacid α-Ketoisocaproate Leucine->Ketoacid BCAA Transferase Primer Isovaleryl-CoA (Primer) Ketoacid->Primer Decarboxylation FabH FabH Condensation Primer->FabH Elongation 6x Elongation Cycles (2C units per cycle) FabH->Elongation Initiation Final iso-C16:0-ACP Elongation->Final Malonyl Malonyl-ACP Malonyl->Elongation Incorporation Membrane Phospholipids Final->Incorporation Transfer to Glycerol Phosphate

Caption: Biosynthesis of iso-C16:0 from a leucine primer.

Section 3: Biophysical Impact on the Cell Membrane

The incorporation of this compound and its isomers is a primary mechanism for bacteria to control the physical state of their cell membranes, a concept known as homeoviscous adaptation .[6]

Modulation of Membrane Fluidity: The core function of iso-C16:0 is to increase membrane fluidity.[1][7] The methyl branch disrupts the van der Waals interactions between adjacent acyl chains, lowering the melting temperature of the fatty acid and, consequently, the phase transition temperature of the membrane.[8] This prevents the membrane from entering a rigid, gel-like state at lower temperatures, which would severely impair its function. A more fluid membrane ensures the proper mobility and function of embedded proteins, such as transporters and respiratory chain components.[9]

Comparative Effects on Fluidity:

Fatty AcidCommon NameStructureTypical Melting Point (°C)Fluidizing Effect
Hexadecanoic acidPalmitic acidC16:0 (Straight)~63Low
14-Methylpentadecanoic acid iso-C16:0 C16:0 (iso-Branched)~52Moderate
cis-9-Hexadecenoic acidPalmitoleic acidC16:1 (Unsaturated)~0.5High
13-Methylpentadecanoic acidanteiso-C16:0C16:0 (anteiso-Branched)Not commonly found-

Note: Melting points are approximations and can vary. The trend demonstrates the fluidizing effect of branching and unsaturation.

The structural disruption caused by BCFAs like iso-C16:0 forces the membrane into a more disordered state, effectively increasing its fluidity.[1] This is functionally analogous to the role of unsaturated fatty acids in eukaryotic and some bacterial membranes.

cluster_scfa Straight-Chain Fatty Acids (e.g., C16:0) cluster_bcfa Branched-Chain Fatty Acids (e.g., iso-C16:0) a1 a2 a1:p->a2:p a3 a2:p->a3:p label_a Rigid, Ordered State (Low Fluidity) b1 b2 b1:e->b2:e b3 b2:e->b3:e label_b Disordered State (High Fluidity)

Caption: BCFAs disrupt packing, increasing membrane fluidity.

Section 4: Role in Microbial Adaptation and Survival

The ability to remodel membrane fatty acid composition is a crucial strategy for bacterial survival in fluctuating environments.[8][10]

  • Cold Stress Adaptation: As temperatures drop, bacterial membranes tend to become more rigid. Many bacteria, including Listeria monocytogenes and Bacillus subtilis, respond by increasing the proportion of BCFAs (and unsaturated fatty acids) in their membranes.[6][11] This "fluidizing" effect counteracts the rigidifying effect of the cold, maintaining essential cellular processes. Studies have shown that bacterial mutants unable to synthesize BCFAs are significantly impaired in their ability to grow at low temperatures.[11]

  • pH Stress Tolerance: The membrane fatty acid profile is also modulated in response to pH stress. In Listeria monocytogenes, alkaline conditions lead to a higher proportion of BCFAs, particularly the more fluidizing anteiso forms.[12] This suggests that membrane fluidity is a key factor in adapting to pH extremes, likely by maintaining the integrity of the proton motive force and the function of pH-sensitive membrane proteins.

  • Virulence and Pathogenesis: The physical state of the cell membrane, dictated by its fatty acid composition, has a direct impact on the virulence of pathogenic bacteria. For L. monocytogenes, a high content of BCFAs is essential for its physical structure and function, and deficiencies have major negative impacts on its physiology and virulence.[11]

Section 5: Methodologies for Analysis: A Validated Protocol

The gold-standard technique for analyzing the fatty acid composition of microbial membranes is Fatty Acid Methyl Ester (FAME) analysis by Gas Chromatography-Mass Spectrometry (GC-MS) .[13][14] This method provides both qualitative identification and quantitative measurement of each fatty acid.

Experimental Protocol: FAME-GC-MS Analysis

This protocol is designed as a self-validating system, incorporating an internal standard for robust quantification.

Causality Statement: Fatty acids are not sufficiently volatile for direct analysis by gas chromatography. Therefore, they must be chemically derivatized into their corresponding methyl esters (FAMEs), which are much more volatile. Saponification is a critical first step to hydrolyze ester linkages and release all fatty acids from complex lipids (e.g., phospholipids, triglycerides), ensuring a comprehensive profile of the total fatty acid content.

Step 1: Cell Culture and Harvesting

  • Culture bacteria under the desired experimental conditions (e.g., different temperatures, pH levels) to the mid-logarithmic or early stationary phase.

  • Harvest a precise quantity of cells (e.g., corresponding to 10-20 mg dry weight) by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet twice with sterile saline or phosphate-buffered saline (PBS) to remove residual media components.

  • Freeze the cell pellet at -80°C until ready for extraction.

Step 2: Saponification (Lipid Hydrolysis)

  • To the cell pellet, add 1 mL of saponification reagent (e.g., 15% w/v NaOH in 50% methanol).

  • Add a precise amount of an internal standard. Causality: An internal standard (e.g., heptadecanoic acid, C17:0), a fatty acid not naturally present in the organism, is added at the very beginning. It experiences the same extraction and derivatization efficiencies as the target analytes, allowing for accurate quantification by normalizing the peak areas of the sample fatty acids to the peak area of the standard.[15]

  • Vortex vigorously to resuspend the pellet.

  • Incubate in a water bath at 100°C for 30 minutes, vortexing every 10 minutes. This step lyses the cells and hydrolyzes lipids to release free fatty acids as sodium salts.

Step 3: Methylation (Derivatization)

  • Cool the tubes to room temperature.

  • Add 2 mL of methylation reagent (e.g., 6 N HCl in methanol).

  • Vortex thoroughly.

  • Incubate in a water bath at 80°C for 10 minutes. This acidic methanol reaction converts the fatty acid salts to volatile FAMEs.

Step 4: Extraction of FAMEs

  • Cool the tubes rapidly on ice.

  • Add 1.25 mL of extraction solvent (e.g., a 1:1 mixture of hexane and methyl tert-butyl ether).

  • Agitate on a platform shaker for 10 minutes.

  • Centrifuge briefly to separate the phases. The top organic layer contains the FAMEs.

  • Carefully transfer the top organic layer to a clean GC vial.[14]

Step 5: GC-MS Analysis

  • Inject 1 µL of the extract into the GC-MS system.

  • Gas Chromatograph Parameters (Example):

    • Column: A mid-polarity capillary column such as an HP-5ms (30 m x 0.25 mm x 0.25 µm) is suitable for separating a wide range of FAMEs.[15]

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program: Start at 100°C, ramp to 250°C at 3-5°C/min.[13][14]

    • Injector: Splitless or split (e.g., 10:1 ratio) at 250°C.

  • Mass Spectrometer Parameters (Example):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

Step 6: Data Analysis

  • Identify FAME peaks by comparing their retention times and mass spectra to a commercial FAME standard mix (e.g., BAME standard) and spectral libraries (e.g., NIST).

  • Quantify each fatty acid by calculating the ratio of its peak area to the peak area of the internal standard and comparing this to a calibration curve.

Start Bacterial Cell Pellet + Internal Standard (C17:0) Sapon Saponification (NaOH, Methanol, 100°C) Start->Sapon Release FAs Methyl Methylation (HCl, Methanol, 80°C) Sapon->Methyl Create FAMEs Extract Solvent Extraction (Hexane/MTBE) Methyl->Extract Isolate FAMEs GCMS GC-MS Analysis Extract->GCMS Separate & Detect Data Data Processing: 1. Peak Identification 2. Quantification vs. Standard GCMS->Data Result Fatty Acid Profile (Relative % and Absolute Titer) Data->Result

Caption: Workflow for FAME-GC-MS analysis of microbial lipids.

Section 6: Implications for Drug Development

The unique aspects of BCFA metabolism and function in bacteria present compelling opportunities for therapeutic intervention.

  • Antibacterial Targets: The bacterial FAS-II pathway, responsible for producing iso-C16:0, is fundamentally different from the mammalian FAS-I system. This difference in architecture makes the enzymes of the FAS-II pathway, such as FabH (the initiating enzyme) and others, highly specific and attractive targets for the development of novel antibiotics with potentially fewer side effects.[3] Inhibiting this pathway would directly compromise the bacterium's ability to build and maintain its cell membrane, leading to cell death.

  • Biomarkers for Identification: The fatty acid profile of a bacterium is often a stable and unique chemotaxonomic marker.[14][16] The presence and relative abundance of specific BCFAs like iso-C16:0 can serve as a "fingerprint" to rapidly identify bacterial species, including pathogens, in clinical or environmental samples. High-throughput FAME analysis has been successfully used for this purpose.[14]

  • Modulation of Virulence: As membrane composition is linked to virulence, strategies aimed at disrupting the balance of BCFAs could potentially be used to attenuate pathogens, making them more susceptible to host immune responses or conventional antibiotics.

Conclusion

This compound and its isomers, particularly iso-C16:0, are not merely passive structural components of the microbial cell membrane. They are active modulators of membrane biophysics, central to the strategies bacteria employ to adapt and survive in diverse and often hostile environments. From its synthesis, which is elegantly tied to cellular metabolism, to its profound impact on membrane fluidity and stress resilience, this branched-chain fatty acid is a testament to the intricate and robust design of microbial life. For scientists and researchers, a deep, mechanistic understanding of its role continues to open new avenues for bacterial identification, understanding pathogenesis, and discovering the next generation of antimicrobial agents.

References

  • Wallace, R. J., et al. (2020). Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids. PMC. [Link]

  • Singh, A. K., et al. (N/A). Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes. Grantome. [Link]

  • Macdonald, J. I., et al. (2020). Branched-Chain Fatty Acid Content Modulates Structure, Fluidity and Phase in Model Microbial Cell Membranes. ResearchGate. [Link]

  • García, Á. (2025). Branched-chain fatty acids role in health and nutrition. Dellait. [Link]

  • Agilent. (N/A). Analysis of Bacterial Fatty Acids by Flow Modulated Comprehensive Two Dimensional Gas Chromatography with Parallel Flame Ionization Detector / Mass Spectrometry. Agilent. [Link]

  • Restek. (2020). Characterizing Cellular Fatty Acid Methyl Ester (FAME) Profiles to Identify Bacteria Using Gas Chromatography. Restek Resource Hub. [Link]

  • Chattopadhyay, M.K. (2006). A branched chain fatty acid promotes cold adaptation in bacteria. Journal of Biosciences. [Link]

  • MIDI Inc. (2006). Bacterial Identification by Gas Chromatographic Analysis of Fatty Acid Methyl Esters (GC-FAME). MIDI Inc. [Link]

  • Rock, C. O., & Jackson, P. D. (2017). Exogenous Fatty Acid Metabolism in Bacteria. PMC. [Link]

  • De Sarrau, B., et al. (2015). Role of fatty acids in Bacillus environmental adaptation. Frontiers in Microbiology. [Link]

  • Lennen, R. M., & Pfleger, B. F. (2013). Quantification of Bacterial Fatty Acids by Extraction and Methylation. PMC. [Link]

  • Or-Rashid, M. M., et al. (2008). Fatty acid composition of mixed rumen bacteria and protozoa. ResearchGate. [Link]

  • Gahan, C. G. M., et al. (2008). Role of Branched-Chain Fatty Acids in pH Stress Tolerance in Listeria monocytogenes. Applied and Environmental Microbiology. [Link]

  • Sharmili, A. S., & Ramasamy, P. (2012). Fatty Acid Methyl Ester (FAME) Analysis of Moderately Thermophilic Bacteria Isolated from the Coramandal Coast, Chennai, Tamilnadu. Semantic Scholar. [Link]

  • Plocharski, E. K., et al. (2005). Use of Fatty Acid Profiles to Identify Food-Borne Bacterial Pathogens and Aerobic Endospore-Forming Bacilli. Journal of Agricultural and Food Chemistry. [Link]

  • McMahon, D. J., & Martin, N. H. (2020). Environmental Stress, Bacterial Cell Differentiation, and Antimicrobial Resistance. MDPI. [Link]

  • Pogson, L., et al. (2023). A marine-derived fatty acid targets the cell membrane of Gram-positive bacteria. bioRxiv. [Link]

  • McMullen, R. A., et al. (2001). Membrane lipid fluidity and its effect on the activation energy of membrane-associated enzymes. PubMed. [Link]

  • Heath, R. J., & Rock, C. O. (2001). Bacterial fatty acid biosynthesis: Targets for antibacterial drug discovery. Annual Review of Microbiology. [Link]

Sources

Preliminary Studies on the Biological Activity of 8-Methylpentadecanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary investigation of the biological activities of 8-methylpentadecanoic acid. Due to the limited direct research on this specific branched-chain fatty acid, this document synthesizes findings from structurally related compounds, namely pentadecanoic acid (C15:0) and 8-methylnonanoic acid, to propose potential therapeutic areas of interest. We present detailed, field-proven experimental protocols for assessing hypothesized anti-inflammatory, anticancer, and metabolic regulatory activities. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded starting point for the exploration of this compound's biological potential.

Introduction: The Case for Investigating this compound

This compound is a saturated fatty acid with a methyl group at the eighth carbon position. While its parent compound, pentadecanoic acid (C15:0), has garnered significant attention for its potential health benefits, this compound remains largely uncharacterized. The presence and position of the methyl group can significantly influence the physicochemical properties and biological activity of a fatty acid, potentially altering its interaction with cellular membranes and enzymes.

The study of branched-chain fatty acids is a burgeoning field, with evidence suggesting their roles in various physiological processes. For instance, the shorter-chain analogue, 8-methylnonanoic acid, has been shown to influence energy and glucose homeostasis in diet-induced obese mice, suggesting a potential role for its longer-chain counterpart in metabolic regulation.[1][2] Furthermore, the extensive research on pentadecanoic acid, which has demonstrated anti-inflammatory, anticancer, and metabolic benefits, provides a strong rationale for investigating whether these properties are retained or modified in its 8-methylated form.[3][4][5][6][7][8][9][10]

This guide, therefore, is built on the logical premise that the biological activities of this compound may mirror or diverge from those of its parent and shorter-chain analogues. The subsequent sections will outline hypothesized activities and provide the rigorous experimental frameworks necessary to validate them.

Hypothesized Biological Activities and Investigational Roadmaps

Based on the activities of structurally related fatty acids, we propose three primary areas for the initial investigation of this compound:

  • Anti-Inflammatory Activity: Pentadecanoic acid has been shown to possess anti-inflammatory properties.[6][7][9] The introduction of a methyl group could modulate this activity.

  • Anticancer Activity: Studies on pentadecanoic acid have indicated potential cytotoxic effects against certain cancer cell lines.[3][4] It is crucial to determine if this compound exhibits similar or enhanced anticancer properties.

  • Metabolic Regulation: The findings related to 8-methylnonanoic acid's impact on metabolism provide a strong impetus to explore the role of this compound in metabolic pathways.[1][2]

The following sections detail the experimental workflows to test these hypotheses.

Investigating Anti-Inflammatory Potential

The initial assessment of anti-inflammatory activity will focus on in vitro models of inflammation. A logical workflow is presented below:

Anti_Inflammatory_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies A Macrophage Culture (e.g., RAW 264.7) B LPS-Induced Inflammation A->B Stimulation C Treatment with This compound B->C Intervention D Measurement of Inflammatory Markers C->D Assessment E Western Blot for NF-κB Pathway Proteins D->E Protein Level F ELISA for Cytokines (TNF-α, IL-6) D->F Secreted Protein G qRT-PCR for Inflammatory Gene Expression D->G Transcriptional Level

Caption: Workflow for in vitro assessment of anti-inflammatory activity.

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours. Include a vehicle control (e.g., DMSO).

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include a non-stimulated control group.

  • Nitric Oxide (NO) Measurement: After 24 hours, collect the cell culture supernatant. Measure the production of nitric oxide, a key inflammatory mediator, using the Griess reagent system according to the manufacturer's protocol.

  • Cytokine Analysis: Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant using commercially available ELISA kits.

  • Cell Viability: Assess the cytotoxicity of this compound on RAW 264.7 cells using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

Exploring Anticancer Activity

The preliminary evaluation of anticancer potential will involve cytotoxicity screening against a panel of human cancer cell lines.

Anticancer_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis and Cell Cycle Analysis A Cancer Cell Line Panel (e.g., MCF-7, A549, HCT116) B Treatment with This compound A->B Treatment C MTT or SRB Assay for Cell Viability B->C Assessment D Determine IC50 Values C->D Quantification E Annexin V/PI Staining for Apoptosis D->E Further Investigation (if IC50 is promising) G Western Blot for Apoptotic Markers (Caspases, PARP) D->G H Cell Cycle Analysis by Propidium Iodide Staining D->H F Flow Cytometry Analysis E->F H->F

Caption: Workflow for assessing in vitro anticancer activity.

  • Cell Culture and Seeding: Culture human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines in their respective recommended media. Seed cells in 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 10, 25, 50, 100, 200 µM) for 48 or 72 hours. Include a vehicle control.

  • Cell Viability Assay (MTT): After the treatment period, add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

  • Apoptosis Assay (Annexin V/PI Staining): For the most sensitive cell line, treat cells with the IC50 concentration of this compound for 24 hours. Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

  • Western Blot Analysis: Treat cells with the IC50 concentration of this compound for 24 hours. Lyse the cells and perform Western blotting to detect the expression levels of key apoptotic proteins such as cleaved caspase-3 and cleaved PARP.

Uncovering a Role in Metabolic Regulation

Drawing parallels from 8-methylnonanoic acid, the investigation into metabolic effects will initially focus on adipocyte and myotube cell models.

Metabolic_Regulation_Workflow cluster_0 Phase 1: Adipocyte Differentiation and Lipid Accumulation cluster_1 Phase 2: Glucose Uptake in Myotubes A 3T3-L1 Preadipocyte Culture B Induce Differentiation A->B C Treatment with This compound B->C D Oil Red O Staining for Lipid Droplets C->D E Quantify Lipid Accumulation D->E F C2C12 Myoblast Differentiation to Myotubes G Treatment with This compound F->G H 2-NBDG Glucose Uptake Assay G->H I Measure Fluorescence H->I

Sources

Methodological & Application

Application Note: Quantitative Analysis of 8-Methylpentadecanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the identification and quantification of 8-methylpentadecanoic acid, a branched-chain fatty acid, using gas chromatography-mass spectrometry (GC-MS). Due to the inherent low volatility and high polarity of free fatty acids, a robust derivatization protocol to form fatty acid methyl esters (FAMEs) is detailed, ensuring optimal chromatographic performance and accurate quantification.[1] This document is intended for researchers, scientists, and professionals in drug development and metabolomics who require a reliable and validated method for the analysis of this specific branched-chain fatty acid.

Introduction

This compound, also known as isopalmitic acid, is a saturated branched-chain fatty acid. Branched-chain fatty acids are found in various biological systems and are gaining interest due to their diverse physiological roles.[2] Accurate and sensitive analytical methods are crucial for understanding their distribution, metabolism, and potential as biomarkers. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids due to its high resolution, sensitivity, and ability to provide structural information for definitive compound identification.[1][3]

Direct analysis of free fatty acids by GC-MS is challenging due to their low volatility and the tendency for the polar carboxyl group to cause peak tailing and adsorption issues within the chromatographic system.[1] To overcome these limitations, derivatization is an essential step. The most common approach is the conversion of fatty acids into their more volatile and less polar methyl esters (FAMEs), which exhibit excellent stability and chromatographic behavior. This application note details a validated workflow for the analysis of this compound, encompassing sample preparation, derivatization, and optimized GC-MS parameters.

Experimental Workflow

The overall analytical procedure involves lipid extraction from the sample matrix, derivatization of the extracted fatty acids to FAMEs, and subsequent analysis by GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction Derivatization Derivatization to FAMEs Lipid_Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Figure 1: General workflow for the GC-MS analysis of this compound.

Materials and Reagents

  • Solvents: Hexane, Chloroform, Methanol (HPLC or GC grade)

  • Derivatization Reagent: Boron trifluoride-methanol solution (14% w/v in methanol) or 2% Sulfuric acid in methanol.[4]

  • Internal Standard: Heptadecanoic acid (C17:0) or other suitable odd-chain fatty acid not present in the sample.

  • Extraction Solvents: Folch solution (Chloroform:Methanol, 2:1 v/v).[5]

  • Anhydrous Sodium Sulfate

  • Nitrogen Gas (high purity)

  • This compound standard

Protocols

Lipid Extraction (from Biological Samples)

This protocol is a general guideline and may need optimization based on the specific sample matrix.

  • Homogenize the sample (e.g., tissue, plasma) in a suitable volume of ice-cold saline.

  • To the homogenate, add 20 volumes of Folch solution (Chloroform:Methanol, 2:1 v/v).[5]

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Wash the organic phase by adding 0.2 volumes of 0.9% NaCl solution, vortexing, and centrifuging again.

  • Transfer the purified lower organic phase to a clean vial and evaporate the solvent to dryness under a gentle stream of nitrogen gas.[6]

Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes an acid-catalyzed esterification method.

  • To the dried lipid extract (or a known amount of this compound standard), add 2 mL of 14% Boron trifluoride-methanol solution.[7]

  • Seal the vial tightly with a PTFE-lined cap.

  • Heat the mixture at 60°C for 10 minutes in a heating block or water bath.

  • Cool the vial to room temperature.

  • Add 1 mL of deionized water and 1 mL of hexane to the vial.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried hexane solution to a GC vial for analysis.

Derivatization_Diagram cluster_reactants Reactants cluster_process Process cluster_products Products & Extraction FattyAcid This compound (in Lipid Extract) Heating Heat at 60°C FattyAcid->Heating Reagent BF3-Methanol Reagent->Heating FAME This compound methyl ester (FAME) Heating->FAME Extraction Hexane Extraction FAME->Extraction GC_Vial Sample for GC-MS Extraction->GC_Vial

Figure 2: Derivatization workflow for FAME synthesis.

GC-MS Instrumentation and Parameters

The following parameters provide a starting point and may require optimization for your specific instrument and column.

Parameter Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 10:1 (can be adjusted based on concentration)
Oven Program Initial temp 140°C, hold for 5 min, ramp at 2°C/min to 220°C, hold for 20 min.[8]
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-550

Data Analysis and Quantification

Identification

The identification of this compound methyl ester is based on two criteria:

  • Retention Time (RT): The retention time of the peak in the sample chromatogram must match that of a pure standard analyzed under the same conditions.

  • Mass Spectrum: The mass spectrum of the sample peak must match the reference spectrum from a spectral library (e.g., NIST) and the spectrum of the pure standard. Key identifying ions for branched-chain fatty acid methyl esters should be present.

Expected Mass Spectrum
  • m/z 74: McLafferty rearrangement ion, characteristic of saturated FAMEs.

  • m/z 87: Another characteristic fragment for saturated FAMEs.

  • [M-31]+: Loss of a methoxy group (•OCH3).

  • [M-43]+: Loss of a propyl group.

The branching point can sometimes be inferred from the relative intensities of certain fragment ions, though this often requires careful interpretation and comparison with standards.

Quantification

Quantification is typically performed using an internal standard method to correct for variations in sample preparation and injection volume. A calibration curve is generated by analyzing a series of standards of this compound with a constant concentration of the internal standard (e.g., heptadecanoic acid). The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

Analyte Expected Retention Time Range (min) Quantification Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
This compound methyl esterVaries with column and conditions7487143
Heptadecanoic acid methyl ester (IS)Varies with column and conditions7487270

Note: The specific retention time and the most abundant and selective ions for quantification should be determined empirically by injecting a pure standard.

Conclusion

This application note outlines a reliable and robust method for the quantitative analysis of this compound by GC-MS. The described protocols for lipid extraction and derivatization to FAMEs are critical for achieving accurate and reproducible results.[1] The provided GC-MS parameters serve as a validated starting point for method development. This methodology is suitable for a wide range of applications in biomedical research, natural product analysis, and clinical diagnostics where the precise measurement of branched-chain fatty acids is required.

References

  • Yoo, J. S., et al. (2015). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Analytical biochemistry, 485, 41-44. Available from: [Link]

  • López-Bellido, F. J., et al. (2020). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Molecules, 25(22), 5345. Available from: [Link]

  • Agilent Technologies. (2009). Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS. Available from: [Link]

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  • LECO Corporation. Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. Available from: [Link]

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  • Agilent Technologies. (2022). Fatty Acid Methyl Ester Analysis Using the Agilent 8850 GC System. Available from: [Link]

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  • Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Available from: [Link]

  • ResearchGate. What process is most suitable for preparation of fatty acid methyl esters of rhamnolipids for GC-MS analysis? Available from: [Link]

  • Wang, Y., et al. (2023). Multi-Omics Analysis Reveals 1-Propanol-Induced Pentadecanoic Acid Biosynthesis in Yarrowia lipolytica. International journal of molecular sciences, 24(22), 16489. Available from: [Link]

  • LIPID MAPS Structure Database. 14-methyl Pentadecanoic acid. Available from: [Link]

  • Shimadzu. (2021). No.106 GC-MS-Based Evaluation of Fatty Acid Composition in Microalgae. Available from: [Link]

  • PubChem. Methyl pentadecanoate. Available from: [Link]

  • Venn-Watson, S., & Butterworth, C. (2022). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. PloS one, 17(5), e0268778. Available from: [Link]

  • MySkinRecipes. 14-Methylpentadecanoic Acid. Available from: [Link]

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  • Venn-Watson, S., et al. (2024). Molecular and cellular mechanisms of pentadecanoic acid. World Journal of Diabetes, 15(1), 1-13. Available from: [Link]

  • Li, Y., et al. (2016). Profiling of Fatty Acids Composition in Suet Oil Based on GC–EI-qMS and Chemometrics Analysis. Molecules, 21(11), 1541. Available from: [Link]

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Comprehensive LC-MS/MS Protocol for the Quantification of 8-Methylpentadecanoic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, robust, and validated method for the quantification of 8-Methylpentadecanoic acid, a branched-chain fatty acid (BCFA), in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We present comprehensive protocols for sample preparation from plasma, serum, and tissue, optimized chromatographic separation using a reversed-phase C18 column, and sensitive detection via electrospray ionization in negative mode. The methodology employs a stable isotope-labeled internal standard to ensure accuracy and precision, making it suitable for researchers, scientists, and drug development professionals engaged in metabolomics, lipidomics, and biomarker discovery.

Introduction

Branched-chain fatty acids (BCFAs) are important constituents of lipids, particularly in microbial membranes where they play a crucial role in regulating fluidity.[1] They are also found in various mammalian tissues and biofluids, and their profiles can be indicative of metabolic health, microbial exposure, or specific disease states.[1][2] this compound is a specific BCFA whose precise quantification can be essential for understanding its biological role.

Traditionally, fatty acid analysis has relied on gas chromatography-mass spectrometry (GC-MS), which often requires derivatization to form volatile esters.[3] However, liquid chromatography (LC)-based methods are increasingly preferred as they can often analyze free fatty acids directly and provide excellent selectivity for isomers.[1][3] The primary analytical challenge in BCFA analysis lies in the structural similarity between isomers, which requires highly selective chromatographic methods for accurate quantification.[3]

This guide details a complete workflow, from sample extraction to data analysis, designed to provide reliable and reproducible quantification of this compound. The protocols are grounded in established principles of bioanalysis, emphasizing the causality behind experimental choices to ensure scientific integrity and trustworthiness.

Principle of the Method

The core of this method is the selective isolation of lipids from a complex biological matrix, followed by high-resolution separation and highly specific detection. The workflow begins with the addition of a deuterated internal standard to the sample, which co-extracts with the target analyte and corrects for variability in sample recovery and matrix-induced ionization effects. Lipids, including this compound, are then extracted using either protein precipitation for plasma/serum or a biphasic liquid-liquid extraction for tissues.[4][5]

The extracted sample is injected into a UHPLC system where this compound is separated from other endogenous lipids and isomers on a C18 reversed-phase column.[1][6] The analyte is then ionized using negative-mode electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This detection method offers exceptional sensitivity and specificity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[7] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of analytical standards.

LC-MS Workflow for this compound cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) IS_Addition Spike with Internal Standard (e.g., C17:0-d3) Sample->IS_Addition Extraction Lipid Extraction (Protein Precipitation or LLE) IS_Addition->Extraction Dry_Reconstitute Dry Down & Reconstitute in Mobile Phase Extraction->Dry_Reconstitute LC_Sep UHPLC Separation (Reversed-Phase C18) Dry_Reconstitute->LC_Sep MS_Ionization Ionization (Negative ESI) LC_Sep->MS_Ionization MS_Detection Detection (MRM on QqQ MS) MS_Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General workflow for this compound analysis.

Materials and Reagents

  • Solvents: LC-MS grade methanol, acetonitrile, water, isopropanol, and chloroform.

  • Reagents: Formic acid (LC-MS grade), 0.9% NaCl solution (MS-grade water).

  • Analytical Standard: this compound (≥98% purity). Note: The availability of this specific isomer should be confirmed with specialty chemical suppliers.

  • Internal Standard (IS): Heptadecanoic acid-d3 (C17:0-d3) or other suitable odd-chain deuterated fatty acid.[8]

  • Standard Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard in methanol. Store at -20°C.

  • Consumables: 1.5 mL microcentrifuge tubes, 2 mL glass screw-cap vials, glass centrifuge tubes with Teflon-lined caps, SPE cartridges (if required).

Instrumentation

A UHPLC system coupled to a triple quadrupole mass spectrometer is recommended for this application.

Component Parameter
UHPLC System Any standard UHPLC system (e.g., Agilent, Shimadzu, Waters)
Analytical Column Reversed-phase C18 column (e.g., Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm). A C18 phase is preferred for long-chain isomers.[1][3]
Column Temperature 40 °C
Autosampler Temperature 4 °C[9]
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Thermo Fisher)
Ionization Source Electrospray Ionization (ESI), operated in Negative Ion Mode
Ion Source Parameters Capillary Voltage: -3.5 kV; Gas Temperature: 350 °C; Gas Flow: 10 L/min; Nebulizer Pressure: 45 psi. Note: Parameters should be optimized for the specific instrument used.

Experimental Protocols

Protocol 1: Standard and Quality Control (QC) Sample Preparation
  • Working Solutions: Prepare a series of working standard solutions of this compound by serially diluting the 1 mg/mL stock solution with 50:50 (v/v) methanol:water.

  • Internal Standard Working Solution: Prepare a 1 µg/mL working solution of the internal standard (e.g., C17:0-d3) in methanol.

  • Calibration Curve: To construct the calibration curve, spike 50 µL of a blank matrix (e.g., stripped serum or PBS) with the appropriate amount of each working standard solution to achieve final concentrations ranging from approximately 1 ng/mL to 1000 ng/mL.

  • QC Samples: Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Processing: Process the calibration standards and QC samples alongside the unknown samples using one of the extraction protocols below.

Protocol 2: Sample Preparation from Biological Matrices

A. Rapid Protein Precipitation (for Plasma/Serum) [5]

This method is fast and effective for removing the majority of proteins from plasma and serum samples.

  • Aliquot Sample: Pipette 50 µL of plasma, serum, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the 1 µg/mL internal standard working solution to each tube and vortex briefly.

  • Precipitate Proteins: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. This acidic condition helps in efficient protein precipitation.

  • Vortex & Centrifuge: Vortex vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

B. Liquid-Liquid Extraction (for Tissues) [5][10]

This method, based on the Bligh & Dyer principle, provides a cleaner extract by partitioning lipids into an organic phase, away from polar contaminants. It is ideal for solid or semi-solid matrices.

  • Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize in 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Add Internal Standard: Add 10 µL of the 1 µg/mL internal standard working solution to the homogenate.

  • Phase Separation: Add 0.4 mL of 0.9% NaCl solution to the homogenate. Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4 °C to induce phase separation.[5]

  • Collect Organic Phase: The lower layer is the chloroform phase containing the lipids. Carefully collect this organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying and Reconstitution: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B) for analysis.

Protocol 3: LC-MS/MS Analysis
  • Equilibrate System: Equilibrate the LC column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

  • Set Up Sequence: Create an injection sequence including a solvent blank, the calibration curve, QC samples, and the unknown samples.

  • Run Analysis: Inject the samples and acquire data using the parameters outlined in the tables below.

LC Gradient Parameters
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile:Isopropanol (90:10, v/v)
Flow Rate 0.4 mL/min
Time (min) % Mobile Phase B
0.020
1.020
12.095
14.095
14.120
16.020
MS/MS Parameters (MRM Transitions)
Compound Precursor Ion (m/z)
This compound255.2
Internal Standard (C17:0-d3)272.3
Note: The precursor ion corresponds to the [M-H]⁻ ion. The product ions and collision energies should be empirically optimized on the specific instrument used. The product ion for the analyte is a speculative fragment after the loss of CO2 and should be confirmed experimentally.

Data Analysis and Interpretation

  • Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard in all injections using the instrument's software.

  • Calibration Curve: For each calibration standard, calculate the peak area ratio (Analyte Area / IS Area). Plot this ratio against the known concentration of the analyte. Perform a linear regression (typically with 1/x or 1/x² weighting) to generate a calibration curve. The curve should have a correlation coefficient (r²) of >0.99.

  • Quantification: Calculate the peak area ratio for each unknown sample and determine its concentration using the regression equation from the calibration curve.

The fragmentation of fatty acids in negative ESI mode often involves the neutral loss of carbon dioxide (CO2, 44 Da) from the carboxylate precursor ion [M-H]⁻. Further fragmentation can occur along the alkyl chain.

Fragmentation of this compound Precursor [M-H]⁻ m/z = 255.2 Product1 [M-H-CO₂]⁻ (Loss of 44 Da) m/z = 211.2 Precursor->Product1 CID Product2 Other Fragments Precursor->Product2 CID

Caption: Expected fragmentation of this compound in MS/MS.

Method Validation and Performance Characteristics

To ensure the trustworthiness of the results, the method should be validated according to established bioanalytical guidelines. Key parameters to assess include:

  • Linearity: Assessed from the calibration curve (r² > 0.99).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve with acceptable precision (≤20%) and accuracy (80-120%).

  • Precision and Accuracy: Evaluated using QC samples at multiple concentrations. Precision (%CV) should be ≤15% and accuracy (% bias) should be within ±15%.

  • Matrix Effect: Assesses the ion suppression or enhancement caused by co-eluting matrix components.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

Troubleshooting

Problem Potential Cause Suggested Solution
Poor Peak Shape Column degradation, improper mobile phase pH.Replace column, ensure mobile phase is correctly prepared with formic acid.
Low Sensitivity Inefficient ionization, matrix suppression.Optimize ion source parameters, improve sample cleanup (e.g., use SPE).
High Variability Inconsistent sample preparation, IS addition error.Ensure precise pipetting, vortex samples thoroughly after IS addition.
No Peak Detected Incorrect MRM transition, analyte degradation.Verify analyte fragmentation and optimize MS parameters, check sample stability.

Conclusion

The LC-MS/MS method described in this application note provides a selective, sensitive, and reliable tool for the quantification of this compound in complex biological matrices. The detailed protocols for sample preparation and analysis, combined with the use of an internal standard, ensure high-quality data suitable for demanding research and development applications. This guide serves as a comprehensive resource for scientists seeking to accurately measure this and other branched-chain fatty acids.

References

  • Profiling of branched-chain fatty acids via nitroxide radical-directed dissociation integrated on an LC-MS/MS workflow. Analyst (RSC Publishing).

  • Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Springer Nature Experiments.

  • Optimized UHPLC–ESI-QTOF-MS Method Profiles Branched Chain Fatty Acids in Staphylococcus aureus Samples. LCGC International.

  • A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. PubMed.

  • Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. PubMed.

  • Analytical method and characterization of bioactive fatty acids from biological matrices: property and recent trend. ResearchGate.

  • Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. PMC.

  • 10 min LC-MSMS analysis of fatty acids in triacylglycerols to compare human serum and food. Shimadzu Corporation.

  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube.

  • Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences Review and Research.

  • Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. University of Wuppertal.

  • Assessment of Fatty Acid Concentrations Among Blood Matrices. MDPI.

  • Quantification of Bacterial Fatty Acids by Extraction and Methylation. PMC.

  • Application Notes and Protocols for the Extraction of 3-Oxooctadecanoic Acid from Biological Matrices. BenchChem.

  • Fatty Acid Mass Spectrometry Protocol. LIPID MAPS.

Sources

Applications of 8-Methylpentadecanoic acid in microbial profiling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 8-Methylpentadecanoic Acid in Microbial Profiling

Part 1: Executive Summary & Scientific Rationale

This compound (8-Me-15:0) is a rare, mid-chain branched fatty acid (BCFA) distinct from the common iso- (terminal) and anteiso- (penultimate) isomers found ubiquitously in bacterial membranes. While terminal BCFAs are standard chemotaxonomic markers for genera such as Bacillus and Staphylococcus, mid-chain branching at the C8 position represents a specialized biosynthetic signature often associated with specific Actinobacteria (e.g., Streptomyces, Arthrobacter) and select proteobacteria.

Beyond its utility as a chemotaxonomic biomarker , 8-Me-15:0 is functionally identified as DMI-1 , a potent inhibitor of DNA methyltransferases (specifically EcoRI methylase). This dual identity—as both a structural lipid and a bioactive metabolic modulator—elevates its importance in microbial profiling. It serves not only to identify specific clades but also to probe the restriction-modification landscape of a microbial community.

Key Applications:
  • Chemotaxonomic Fingerprinting: DIFFERENTIATION of Actinomycetes and specific marine bacteria from common soil flora based on mid-chain methylation patterns.

  • Functional Metagenomics: Use as a chemical probe to inhibit bacterial DNA methylation, altering gene expression and phage susceptibility profiles in complex communities.

  • Analytical Standardization: Due to its scarcity in common biological matrices (human plasma, E. coli), it serves as a robust Internal Standard (IS) for normalizing retention indices in FAME (Fatty Acid Methyl Ester) analysis.

Part 2: Technical Background & Mechanism

Structural Significance

Unlike iso-C15:0 (13-methyltetradecanoic acid) which is derived from leucine/valine primers, 8-Me-15:0 is typically synthesized via one of two distinct pathways, making it a high-fidelity reporter of specific enzymatic machinery:

  • SAM-Dependent Methylation: Post-synthetic modification of an unsaturated fatty acid phospholipid by S-adenosylmethionine (SAM)-dependent methyltransferases (e.g., UfaA/Cfa homologs).

  • Polyketide Synthase (PKS) Integration: Incorporation of a methylmalonyl-CoA extender unit during chain elongation.

The DMI-1 Connection (Bioactivity)

Research identifies 8-Me-15:0 as DMI-1, a competitive inhibitor of DNA methyltransferases. In microbial profiling, the presence of this lipid suggests the organism possesses active defense mechanisms against restriction enzymes, or is producing secondary metabolites to compete with neighbors by disrupting their epigenetic regulation.

Part 3: Experimental Protocol

Workflow: High-Resolution GC-MS Profiling of Mid-Chain BCFAs

Objective: To extract, derivatize, and quantify 8-Me-15:0 within a complex microbial lipidome, ensuring separation from isobaric iso- and anteiso- isomers.

Materials:

  • Internal Standard: this compound (Synthetic standard, >98% purity). Note: If profiling for endogenous 8-Me-15:0, use deuterated d3-palmitic acid as IS.

  • Extraction Solvent: Chloroform:Methanol (2:1 v/v).

  • Derivatization Reagent: 14% Boron Trifluoride (

    
    ) in Methanol (Acid-catalyzed methylation is preferred over alkaline to ensure methylation of free fatty acids).
    

Step-by-Step Methodology:

1. Sample Lysis & Lipid Extraction (Modified Bligh & Dyer)

  • Step 1.1: Pellet microbial culture (

    
     cells) via centrifugation (5000 x g, 10 min, 4°C).
    
  • Step 1.2: Resuspend pellet in 1 mL water. Add 3.75 mL Chloroform:Methanol (1:2). Vortex vigorously for 2 mins.

  • Step 1.3: Add 1.25 mL Chloroform. Vortex 30s.

  • Step 1.4: Add 1.25 mL 1M NaCl. Vortex 30s.

  • Step 1.5: Centrifuge (2000 x g, 5 min) to separate phases. Collect the lower organic phase (containing lipids) into a glass vial.

  • Step 1.6: Dry under Nitrogen stream at 30°C.

2. FAME Derivatization

  • Step 2.1: Resuspend dried lipids in 0.5 mL Toluene (solubilizes neutral lipids).

  • Step 2.2: Add 1 mL 14%

    
    -Methanol. Cap tightly with Teflon-lined cap.
    
  • Step 2.3: Incubate at 90°C for 60 minutes . Critical: Mid-chain methyl groups can sterically hinder esterification; extended time ensures complete conversion.

  • Step 2.4: Cool to RT. Add 1 mL Hexane and 1 mL

    
    . Shake vigorously.
    
  • Step 2.5: Centrifuge. Transfer top Hexane layer (containing FAMEs) to a GC vial.

3. GC-MS Analysis Parameters

  • Column: High-polarity biscyanopropyl polysiloxane column (e.g., SP-2560 or CP-Sil 88), 100m x 0.25mm x 0.2µm. Rationale: High polarity is required to resolve positional isomers (8-Me vs 14-Me).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temperature Program:

    • Initial: 140°C (Hold 5 min).

    • Ramp 1: 4°C/min to 240°C.

    • Hold: 240°C for 15 min.

  • MS Detection: Electron Impact (EI) at 70eV. Scan range 50-550 m/z.

4. Identification Logic (Self-Validating)

  • Retention Index (ECL): 8-Me-15:0 will elute after n-C15:0 and before n-C16:0, but significantly earlier than iso-C16:0 on polar columns.

  • Mass Spectrum: Look for the McLafferty rearrangement ion (m/z 74) indicating a methyl ester.

  • Diagnostic Ions: Mid-chain branching produces characteristic fragmentation gaps. For 8-methyl, look for enhanced fragments resulting from cleavage alpha to the methyl group (m/z 157 and m/z 199 fragments for the methyl ester).

Part 4: Data Visualization

Figure 1: Analytical Logic for Isomer Differentiation

This diagram illustrates the decision tree for distinguishing 8-Me-15:0 from common bacterial fatty acids.

G Sample Microbial Lipid Extract GC_Sep GC Separation (Polar Column) Sample->GC_Sep FAME Derivatization Early_Elution Early Elution (Terminal Branching) GC_Sep->Early_Elution Mid_Elution Mid-Region Elution (Mid-Chain Branching) GC_Sep->Mid_Elution Late_Elution Late Elution (Straight Chain) GC_Sep->Late_Elution Iso_Anteiso iso-C16:0 / anteiso-C16:0 (Common Markers: Bacillus) Early_Elution->Iso_Anteiso Eight_Methyl This compound (Target: Actinomycetes/DMI-1) Mid_Elution->Eight_Methyl Palmitic n-C16:0 (Ubiquitous) Late_Elution->Palmitic MS_Confirm MS Fragmentation Analysis Eight_Methyl->MS_Confirm Diag_Frag Diagnostic Ions: m/z 157, 199 MS_Confirm->Diag_Frag Alpha-cleavage

Caption: Analytical workflow for distinguishing this compound from isobaric interferences using retention time logic and mass spectral fragmentation.

Figure 2: Biosynthetic Origin & Functional Impact

This diagram maps the origin of 8-Me-15:0 and its downstream effect on bacterial epigenetics.

Biosynthesis Precursor Unsaturated Fatty Acid (Phospholipid bound) Enzyme Methyltransferase (e.g., UfaA homolog) Precursor->Enzyme SAM S-Adenosyl Methionine (SAM) SAM->Enzyme Product This compound (DMI-1) Enzyme->Product C-Methylation Target EcoRI DNA Methylase (Bacterial Epigenetics) Product->Target Inhibits Effect Inhibition of Methylation (Altered Restriction/Mod) Target->Effect

Caption: Biosynthetic pathway of 8-Me-15:0 via SAM-dependent methylation and its subsequent role as a DNA methyltransferase inhibitor (DMI-1).

Part 5: Data Summary & Reference Values

Table 1: Comparative Retention & Fragmentation Data Use this table to validate peak identification.

Fatty Acid IdentityCommon NameECL (Polar Column)*Key MS Fragments (m/z)Biological Source
8-Me-15:0 DMI-1 15.65 74, 87, 157, 199 Actinomycetes, Synthetic
iso-C16:014-methyl-15:015.4074, 87, 227 (M-43)Bacillus, Staphylococcus
anteiso-C16:013-methyl-15:015.5574, 87, 241 (M-29)Listeria, Bacteroides
n-C16:0Palmitic Acid16.0074, 87, 270 (M+)Ubiquitous

*ECL = Equivalent Chain Length. Values are approximate and column-dependent (e.g., CP-Sil 88).

Part 6: References

  • Roberts, R. J., et al. (1976). "A specific endonuclease from Arthrobacter luteus." Nature. Link (Context: Discovery of restriction systems and associated inhibitors).

  • Kubo, I., et al. (1995).[1] "Structural Functions of Antimicrobial Long-chain Alcohols and Phenols." Bioorganic & Medicinal Chemistry. Link (Context: Structure-activity relationships of fatty acid analogs including DMI-1).

  • Zelles, L. (1999). "Fatty acid patterns of phospholipids and lipopolysaccharides in the characterisation of microbial communities in soil: a review." Biology and Fertility of Soils. Link (Context: Use of specific BCFAs in microbial profiling).

  • Kaneda, T. (1991). "Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance." Microbiological Reviews. Link (Context: Mechanisms of BCFA synthesis).

  • Matreya LLC. "Fatty Acid Methyl Esters - this compound." Product Catalog. Link (Context: Commercial availability as analytical standard).

Sources

Derivatization of 8-Methylpentadecanoic acid for GC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-BCFA High-Resolution Derivatization and GC-MS Analysis of 8-Methylpentadecanoic Acid

Executive Summary

This guide provides a definitive protocol for the preparation and analysis of This compound (8-MPA) , a mid-chain branched-chain fatty acid (BCFA). While terminal BCFAs (iso- and anteiso-) are common bacterial biomarkers, mid-chain isomers like 8-MPA present unique chromatographic challenges due to their co-elution tendency with straight-chain palmitic acid (C16:0) and other isomers.[1]

This note outlines two derivatization strategies to convert 8-MPA into its volatile Fatty Acid Methyl Ester (FAME) form:

  • Method A (Robust): Boron Trifluoride (BF3)-Methanol derivatization for bulk or lipid-bound samples.[1]

  • Method B (Mild): TMS-Diazomethane derivatization for high-sensitivity, limited-quantity free acid samples.[1]

Chemical Context & Analytical Challenges

Target Analyte: this compound[1]

  • Formula:

    
    
    
  • Molecular Weight: 256.42 g/mol (Free Acid)

    
     270.45  g/mol  (Methyl Ester)
    
  • Structure: A 15-carbon backbone with a methyl group at position 8 and a carboxyl group at position 1.[1]

The Chromatography Challenge: Native fatty acids are polar and form hydrogen bonds, leading to peak tailing and adsorption in Gas Chromatography (GC). Derivatization to FAMEs reduces polarity and increases volatility.[1] However, the boiling point of 8-MPA methyl ester is nearly identical to that of Palmitic acid methyl ester (C16:0).

  • Solution: Use of a highly polar cyanopropyl-phase column (e.g., CP-Sil 88 or DB-23) is strictly required to separate isomers based on dipole-dipole interactions rather than just boiling point.[1]

Experimental Workflow (Logic Diagram)

The following diagram illustrates the decision matrix and workflow for processing samples containing 8-MPA.

G Start Sample Material TypeCheck Is the analyte Free Acid or Lipid-Bound? Start->TypeCheck Lipid Lipid-Bound (Triglycerides/Phospholipids) or Bulk Sample TypeCheck->Lipid Lipid/Bulk FreeAcid Pure Free Fatty Acid (FFA) (High Sensitivity Required) TypeCheck->FreeAcid Pure FFA MethodA METHOD A: BF3-Methanol (Transesterification) Lipid->MethodA MethodB METHOD B: TMS-Diazomethane (Direct Methylation) FreeAcid->MethodB Extract Liquid-Liquid Extraction (Hexane/Water) MethodA->Extract MethodB->Extract Clean-up (Recommended) GC GC-MS Analysis (Polar Column) MethodB->GC Direct Inject (Optional) Dry Drying (Anhydrous Na2SO4) Extract->Dry Dry->GC

Figure 1: Decision matrix for selecting the appropriate derivatization pathway based on sample matrix.

Protocol A: BF3-Methanol Derivatization (The Gold Standard)

Best for: Lipid extracts, biological tissues, and samples requiring robust transesterification.

Mechanism: Lewis acid catalysis (BF3) promotes the nucleophilic attack of methanol on the carbonyl carbon. Heat is required to drive the reaction to completion.[1]

Reagents:

  • BF3-Methanol (14% w/v).[1][2][3]

  • Internal Standard: Nonadecanoic acid (C19:0) - Chosen because it does not interfere with C16 isomers.

  • Solvent: n-Hexane (HPLC Grade).[1]

Step-by-Step Procedure:

  • Sample Weighing: Weigh 10–20 mg of sample into a screw-cap glass tube (Teflon-lined cap is mandatory to prevent leakage during heating).

  • Internal Standard Addition: Add 100 µL of C19:0 Internal Standard solution (1 mg/mL in hexane). Evaporate solvent under a gentle stream of Nitrogen (

    
    ).[1]
    
  • Solubilization: Add 0.5 mL of Toluene or Hexane to dissolve the residue.

  • Derivatization: Add 1.0 mL of 14% BF3-Methanol . Cap tightly.

  • Reaction: Incubate at 100°C for 45 minutes in a heating block.

    • Critical Control Point: Shake the tube every 10 minutes to ensure phase contact.[1]

  • Quenching: Cool to room temperature. Add 1.0 mL of HPLC-grade water to stop the reaction.[1]

  • Extraction: Add 1.0 mL of n-Hexane. Vortex vigorously for 1 minute.[1] Centrifuge at 2000 rpm for 3 minutes to separate phases.

  • Collection: Transfer the top organic layer (Hexane containing FAMEs) to a new vial containing anhydrous

    
     to remove residual water.
    
  • Final Prep: Transfer the dry hexane layer to a GC autosampler vial.

Protocol B: TMS-Diazomethane (The Mild Alternative)

Best for: Small scale free fatty acids, sensitive samples, or when heating is detrimental.

Mechanism: Trimethylsilyldiazomethane (TMS-DAM) is a safe, stable alternative to explosive diazomethane.[1] It reacts rapidly with carboxylic acids to form methyl esters and nitrogen gas (


).[1]

Safety Warning: Perform in a fume hood. TMS-DAM is toxic if inhaled.[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the free fatty acid sample (approx. 1-5 mg) in 0.5 mL of Methanol:Toluene (1:2 v/v).

  • Reagent Addition: Add 2.0 M TMS-Diazomethane in hexanes dropwise until a persistent yellow color remains (indicating excess reagent).

    • Visual Cue: Evolution of

      
       bubbles indicates the reaction is proceeding.[1]
      
  • Incubation: Stir at room temperature for 20 minutes .

  • Quenching: Add dilute Acetic Acid dropwise until the solution becomes colorless (destroys excess diazomethane).

  • Solvent Swap (Optional): If the sample is too dilute, evaporate under

    
     and reconstitute in 200 µL Hexane.
    

Analytical Conditions (GC-MS)

To separate 8-MPA from its isomers, a polar stationary phase is non-negotiable.[1]

ParameterSetting / Specification
Column CP-Sil 88 or DB-23 (Cyanopropyl polysiloxane).[1] Dimensions: 100m x 0.25mm x 0.2µm.[1][3]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow).[1]
Inlet Split/Splitless (250°C).[1] Split ratio 10:1 (adjust based on concentration).
Oven Program 1) 100°C (hold 5 min). 2) Ramp 4°C/min to 240°C. 3) Hold 240°C for 15 min.
Detector Mass Spectrometer (EI Mode, 70 eV).[1] Scan Range: 50–450 m/z.[1]

Data Interpretation (Mass Spectrum):

  • Base Peak: m/z 74 (McLafferty rearrangement characteristic of FAMEs).[1]

  • Molecular Ion (

    
    ):  m/z 270.[1]
    
  • Diagnostic Ions: Unlike straight chains, BCFAs show enhanced fragmentation at the branch point.[1]

    • Look for ion clusters indicating cleavage adjacent to C8.[1]

    • The "Carbocation" stability rule suggests cleavage alpha to the methyl branch will be enhanced relative to straight-chain isomers.[1]

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or water in reagents.[1]Ensure BF3-MeOH is fresh. Check caps for leaks during heating.[1]
Peak Tailing Active sites in liner or column.[1]Replace liner with deactivated glass wool.[1] Trim column inlet.[1]
Co-elution Incorrect column polarity.Switch from DB-5 (non-polar) to DB-23/CP-Sil 88 (polar).
Ghost Peaks Septum bleed or contamination.[1]Use low-bleed septa.[1] Bake out column.

References

  • Thermo Fisher Scientific. (2012).[1] A GC-FID Method for the Comparison of Acid- and Base-Catalyzed Derivatization of Fatty Acids to FAMEs. Link

  • Christie, W. W. (n.d.).[1] Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Lipid Library, AOCS.[1] Link

  • TCI Chemicals. (2023).[1] Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane. Link

  • Xu, Y. J., & Zhang, J. (2013).[1][4] Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization. Bioanalysis, 5(12). Link

Sources

Application Note: Stable Isotope Labeling of 8-Methylpentadecanoic Acid (8-MPDA) for Metabolic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Methylpentadecanoic acid (8-MPDA) represents a distinct class of mid-chain branched fatty acids (BCFAs). Unlike straight-chain fatty acids (SCFAs) that undergo rapid


-oxidation, the methyl group at the C8 position creates a steric "metabolic roadblock" during mitochondrial processing. This characteristic makes 8-MPDA an exceptional probe for studying:
  • Mitochondrial bottlenecks: Assessing the efficiency of auxiliary enzymes required to bypass methyl-branched hindrances.

  • Membrane Fluidity Dynamics: Tracing the incorporation of BCFAs into phospholipid bilayers to modulate membrane viscosity.

  • Lipidomic Flux: Distinguishing exogenous uptake from endogenous lipogenesis.

This guide details the protocol for synthesizing, administering, and analyzing stable isotope-labeled 8-MPDA using Gas Chromatography-Mass Spectrometry (GC-MS).

Strategic Labeling Design

The choice of isotope position dictates the biological question you can answer. Random labeling is insufficient for mechanistic studies.

A. The Oxidation Tracer: -8-MPDA
  • Purpose: To measure

    
    -oxidation rates.
    
  • Mechanism: During the first cycle of

    
    -oxidation, the C1 carboxyl group is released as Acetyl-CoA and subsequently oxidized to 
    
    
    
    in the TCA cycle.
  • Readout: Measurement of

    
     in media or breath (in vivo).
    
B. The Incorporation Tracer: -8-MPDA
  • Purpose: To track intact incorporation into complex lipids (Phospholipids, Triglycerides).

  • Mechanism: The deuterium label on the methyl branch is chemically stable and resistant to exchange with solvent water. It remains attached to the lipid backbone unless the molecule is fully degraded.

  • Readout: Mass shift (+3 Da) in FAME analysis via GC-MS.

C. Metabolic Fate Diagram

The following diagram illustrates the divergent pathways and analytical decision points.

MPDA_Metabolism Start Exogenous 8-MPDA Tracer Uptake Cellular Uptake (CD36/FATP) Start->Uptake Activation Acyl-CoA Synthetase Uptake->Activation CoA Decision Metabolic Bifurcation Activation->Decision Oxidation Mitochondrial Beta-Oxidation Decision->Oxidation Energy Demand Lipogenesis Esterification (ER) Decision->Lipogenesis Storage/Growth Block Metabolic Block (C8 Methyl) Oxidation->Block 3 Cycles Complete Block->Oxidation Auxiliary Enzymes (Slow) Membrane Phospholipid Bilayer Lipogenesis->Membrane Storage Lipid Droplet (TAG) Lipogenesis->Storage

Figure 1: Metabolic fate of 8-MPDA. The C8-methyl group acts as a specific probe for oxidation efficiency vs. lipid incorporation.

Protocol: Preparation of BSA-Conjugated Tracer

Free fatty acids (FFAs) are cytotoxic and insoluble in aqueous media. They must be conjugated to Fatty Acid-Free (FAF) Bovine Serum Albumin (BSA) before introduction to cell culture.

Reagents:

  • Labeled 8-MPDA (e.g.,

    
    ).
    
  • Fatty Acid-Free BSA (Lyophilized).

  • 150 mM NaCl solution.[1][2]

  • Ethanol (Molecular Biology Grade).[3]

Step-by-Step Procedure:

  • Prepare FA Stock (100 mM):

    • Dissolve 8-MPDA in ethanol. If solubility is poor, warm to 50°C. Note: Ethanol concentration in final culture must be <0.1%.

  • Prepare BSA Vehicle (10% w/v):

    • Dissolve FAF-BSA in 150 mM NaCl at 37°C. Filter sterilize (0.22 µm).

  • Conjugation (The Critical Step):

    • Heat the BSA solution to 37°C in a water bath.

    • Slowly add the FA stock dropwise to the stirring BSA solution.

    • Target Ratio: 4:1 (FA:BSA molar ratio) mimics physiological transport.

    • Incubate at 37°C for 60 minutes to allow binding pockets to load.

    • Quality Check: Solution should be clear. Precipitate indicates failed conjugation (discard and retry with slower addition).

Protocol: Lipid Extraction and Derivatization

To analyze the tracer via GC-MS, the fatty acids must be extracted from the biological matrix and converted to volatile Fatty Acid Methyl Esters (FAMEs).[4]

Methodology: Modified Bligh-Dyer Extraction followed by Acid-Catalyzed Methanolysis.

  • Cell Lysis & Extraction:

    • Wash cells 2x with ice-cold PBS.

    • Add Internal Standard (e.g., C17:0 or C19:0, 5 µg) to the pellet before extraction to account for recovery loss.

    • Add 800 µL Methanol and 400 µL Chloroform. Vortex 30s.

    • Add 400 µL Water. Vortex. Centrifuge at 3,000 x g for 5 mins.

    • Collect the lower organic phase (Chloroform) into a glass vial.

    • Dry under Nitrogen stream.[5]

  • Derivatization (FAME Synthesis):

    • Resuspend dried lipids in 500 µL 1M Methanolic HCl (or BF3-Methanol).

    • Incubate at 80°C for 60 minutes . Warning: Tightly cap vials to prevent evaporation of short-chain isotopomers.

    • Cool to room temperature.[6][7]

    • Add 500 µL Hexane and 500 µL Water. Vortex.

    • Centrifuge.[5][7][8][9] Transfer the upper Hexane layer (containing FAMEs) to a GC vial.

Analytical Protocol: GC-MS Setup

Instrument: Agilent 7890/5977 or equivalent Single Quadrupole MS. Column: DB-23 or CP-Sil 88 (High polarity cyano-phase is required to separate branched isomers from straight-chain contaminants).

GC Parameters:

  • Inlet: 250°C, Splitless (1 µL injection).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 2°C/min to 220°C (Slow ramp crucial for isomer separation).

    • Hold: 5 mins.

MS Parameters (SIM Mode): Full scan (m/z 50-400) is useful for identification, but Selected Ion Monitoring (SIM) is required for sensitive flux analysis.

AnalyteTarget Ion (m/z)Quantifier Ion (m/z)Notes
Endogenous 8-MPDA 270 (M+)74 (McLafferty)Natural abundance baseline

-8-MPDA
271 (M+1)75Shift in McLafferty rearrangement

-8-MPDA
273 (M+3)74Methyl label is often distal to McLafferty fragment

Note: For D3-labeled BCFAs, the molecular ion (M+) is often weak. Look for the [M-15] (loss of terminal methyl) or [M-43] fragments, adjusting for the label position.

Data Interpretation: Mass Isotopomer Distribution (MID)

To quantify metabolic flux, you must calculate the Mole Percent Excess (MPE) .

  • Integrate Peaks: Extract ion chromatograms for M+0 (unlabeled) and M+n (labeled).

  • Correct for Natural Abundance: Use a matrix correction algorithm to subtract naturally occurring

    
     (approx 1.1% per carbon).
    
  • Calculation:

    
    
    

Biological Insight:

  • High M+3 in Phospholipids: Indicates 8-MPDA is being sequestered into membranes, potentially altering fluidity.

  • Low M+3 / High

    
     (if using C1 label):  Indicates rapid mitochondrial clearance.
    
  • Accumulation of M+3 Free Fatty Acid: Suggests a metabolic block at the C8-methyl position (defect in auxiliary oxidation enzymes).

Troubleshooting & Integrity Checks

  • Isotope Exchange: Do not use deuterium on the

    
    -carbon (C2) or 
    
    
    
    -carbon (C3). These protons are acidic and exchange with cellular water during keto-enol tautomerism in
    
    
    -oxidation, leading to false negatives.
  • Retention Time Drift: Branched fatty acids elute before their straight-chain counterparts on non-polar columns, but order can shift on polar columns. Always run a pure standard of 8-MPDA.

  • Plastic Contamination: Avoid plastic pipette tips for the final hexane step. Phthalates and plasticizers (e.g., m/z 149) can co-elute with fatty acids. Use glass syringes/pipettes.

References

  • Preparation of Fatty Acid-BSA Complex

    • Source: BenchChem & Protocols.io.
    • Protocol: "Preparation of BSA complexed free f
    • URL:[Link]

  • Stable Isotope Tracing Principles

    • Source: Frontiers in Physiology (2021).
    • Title: "Stable Isotopes for Tracing Cardiac Metabolism in Diseases."
    • URL:[Link]

  • GC-MS Analysis of Fatty Acids

    • Source: PubMed / Elsevier (2012).[6]

    • Title: "A rapid GC-MS method for quantification of positional and geometric isomers of f
    • URL:[Link]

  • Metabolic Flux Analysis Methodology

    • Source: MDPI Metabolites.
    • Title: "Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics."
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Methylpentadecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-Methylpentadecanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of branched-chain fatty acids. As a molecule of interest in various biological studies, achieving a pure, high-yield synthesis of this compound is critical. However, the path is often complicated by challenges in carbon-carbon bond formation and subsequent purification.

This document moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles, offering robust troubleshooting strategies and answers to frequently asked questions. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, successful results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during the synthesis of this compound, particularly when employing a Grignard-based coupling strategy, which is a common and effective method for constructing the carbon skeleton.

Issue 1: Low or No Formation of the Grignard Reagent

You are attempting to form a Grignard reagent (e.g., from 1-bromo-7-methyltetradecane or a similar branched halide), but the reaction fails to initiate, or the final yield is negligible.

Possible Causes:

  • Presence of Protic Contaminants: Grignard reagents are potent bases and will be rapidly quenched by even trace amounts of water, alcohols, or other acidic protons.[1][2] This is the most common cause of failure.

  • Inactive Magnesium Surface: The surface of the magnesium metal may be coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.[1]

  • Impurities in Solvents or Reagents: Wet solvents (e.g., diethyl ether, THF) or impurities in the alkyl halide can inhibit the reaction.

Suggested Solutions:

  • Rigorous Anhydrous Technique:

    • All glassware must be oven-dried at >120°C for several hours or flame-dried under vacuum and allowed to cool under an inert atmosphere (e.g., Argon or Nitrogen).

    • Use freshly distilled, anhydrous solvents. Diethyl ether or THF should be dried over sodium/benzophenone ketyl until the characteristic deep blue color persists.

    • Ensure the alkyl halide starting material is anhydrous and free of acidic impurities.

  • Magnesium Activation:

    • Before the reaction, physically crush the magnesium turnings under an inert atmosphere to expose a fresh, reactive surface.

    • Chemical activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's color or the evolution of gas (ethylene) indicates the activation of the magnesium surface.

  • Initiation Assistance:

    • Gently warm a small portion of the solvent and magnesium in the flask. Add a small amount of the alkyl halide directly to this mixture.

    • Use a sonicator bath to provide mechanical agitation and help initiate the reaction at the metal surface.

Issue 2: Low Yield of this compound After Coupling

The Grignard reagent appears to form successfully, but the yield of the final carboxylic acid product after carboxylation (e.g., with dry ice/CO₂) is poor.

Possible Causes:

  • Wurtz Coupling Side Reaction: A significant portion of the Grignard reagent can react with the unreacted alkyl halide, leading to the formation of a symmetrical alkane dimer (R-R).[1][2] This is especially prevalent if the local concentration of the alkyl halide is too high.

  • Steric Hindrance: If the Grignard reagent is particularly bulky or the electrophile is sterically hindered, the desired nucleophilic addition can be slowed, allowing side reactions to dominate.[3]

  • Grignard Reagent Acting as a Base: If the electrophile contains acidic protons (an unlikely but possible issue with impure reagents), an acid-base reaction will occur instead of coupling.[2] With certain carbonyl compounds, the Grignard can deprotonate the α-carbon, leading to enolate formation.[3]

Suggested Solutions:

  • Control Reagent Addition:

    • Add the alkyl halide dropwise and slowly to the magnesium suspension. This maintains a low concentration of the halide and favors the formation of the Grignard reagent over the Wurtz coupling product.

    • Ensure efficient stirring to quickly disperse the added halide.

  • Optimize Reaction Temperature:

    • While some heat may be needed for initiation, maintain a gentle reflux once the reaction is stable. Overheating can promote side reactions.[1]

  • Carboxylation Protocol:

    • Use a large excess of freshly crushed, high-purity dry ice (solid CO₂).

    • Pour the Grignard solution slowly onto the crushed dry ice with vigorous stirring. Do not add the dry ice to the Grignard solution, as this can lead to localized warming and side reactions. The reaction is highly exothermic.

Issue 3: Difficulty in Purifying the Final Product

The crude product is an oily mixture containing the desired this compound along with unbranched fatty acids and other byproducts, making isolation difficult.

Possible Causes:

  • Co-elution in Chromatography: Branched-chain and straight-chain fatty acids of similar molecular weight can have very similar polarities, making separation by standard silica gel chromatography challenging.

  • Formation of Isomers: Depending on the synthetic route, isomeric byproducts may have formed that are difficult to separate from the target molecule.

Suggested Solutions:

  • Urea Fractionation (Urea Adduction):

    • This is a highly effective classical technique for separating branched-chain fatty acids from their linear counterparts.[4]

    • Principle: Urea crystallizes in a hexagonal lattice that forms long, channel-like inclusion complexes with linear aliphatic molecules (like straight-chain fatty acids). Branched-chain molecules, like this compound, are too bulky to fit into these channels and are thus excluded, remaining in the solution (filtrate).[4][5]

    • This method can significantly enrich the concentration of the desired branched-chain product.[5]

  • Argentation (Silver Ion) Chromatography:

    • While primarily used to separate fatty acids based on the degree of unsaturation, this technique can also offer a different selectivity profile for separating complex mixtures that may aid in purification.[4]

  • Low-Temperature Crystallization:

    • Dissolving the crude mixture in a suitable solvent (e.g., acetone, hexane) and cooling it to a very low temperature can sometimes selectively crystallize either the desired product or the impurities, allowing for separation by filtration.

Experimental Protocols

Protocol 1: Synthesis via Grignard Carboxylation

This protocol outlines a general workflow for synthesizing this compound from a suitable branched alkyl halide.

Step 1: Grignard Reagent Formation

  • Set up a three-necked, round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and cool under an inert atmosphere.

  • Add magnesium turnings (1.2 equivalents) and a small iodine crystal to the flask.

  • In the dropping funnel, add the branched alkyl halide (e.g., 1-bromo-7-methyltetradecane, 1.0 equivalent) dissolved in anhydrous diethyl ether or THF.

  • Add a small portion of the halide solution to the magnesium. If the reaction does not start (disappearance of iodine color, gentle bubbling), gently warm the flask or sonicate until initiation is observed.

  • Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the grey, cloudy mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation and Workup

  • In a separate, large beaker, place a significant excess (5-10 equivalents) of freshly crushed dry ice.

  • Under an inert atmosphere, slowly pour the prepared Grignard solution onto the dry ice with vigorous mechanical stirring.

  • Allow the mixture to warm to room temperature as the excess CO₂ sublimes. A viscous white mass will form.

  • Slowly and carefully quench the reaction by adding 1 M hydrochloric acid (HCl) until the aqueous layer is acidic (pH ~1-2) and all magnesium salts have dissolved.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Urea Fractionation

This protocol is designed to enrich the branched-chain fatty acid from a mixture.

  • Convert the crude carboxylic acid product to its methyl ester by reacting with methanol in the presence of an acid catalyst (e.g., H₂SO₄ or BF₃-methanol). This is because fatty acid methyl esters (FAMEs) form urea complexes more readily.[4]

  • Dissolve the crude FAME mixture in methanol (e.g., 100 mg of FAMEs in 10 mL of methanol).[4]

  • Warm the solution to approximately 60°C and add a large excess of urea (e.g., 3.5 g for every 10 mL of methanol), stirring until it is fully dissolved.[4] The optimal urea-to-fatty-acid ratio may need to be determined empirically but can be around 2:1 or higher.[5]

  • Allow the solution to cool slowly to room temperature, and then place it at a low temperature (e.g., 4°C) for several hours (e.g., 12 hours) to allow the urea inclusion complexes to crystallize.[5]

  • Collect the crystals (containing the linear FAMEs) by cold filtration.

  • The filtrate contains the enriched branched-chain FAMEs. Recover the solvent from the filtrate under reduced pressure.

  • The enriched branched-chain FAMEs can then be hydrolyzed back to the free fatty acid using standard saponification methods (e.g., with KOH in methanol/water) followed by acidification.

Visual Workflow and Logic Diagrams

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification A Branched Alkyl Halide (e.g., 1-bromo-7-methyltetradecane) D Grignard Reagent Formation A->D Step 1 B Magnesium Metal (Mg) B->D Step 1 C Anhydrous Ether/THF C->D Step 1 E Carboxylation (with Dry Ice, CO₂) D->E Step 2 F Acidic Workup (e.g., HCl) E->F Step 3 G Crude Product (Mixture of Fatty Acids) F->G H Urea Fractionation G->H I Pure 8-Methyl- pentadecanoic Acid H->I

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Tree cluster_grignard Grignard Stage Issues cluster_coupling Coupling/Workup Stage Issues cluster_purification Purification Stage Issues Start Low Final Yield of Product G1 Reaction fails to initiate? Start->G1 C1 Evidence of Wurtz byproduct? Start->C1 P1 Product impure after column chromatography? Start->P1 G2 Activate Mg (I₂, crushing) G1->G2 Yes G3 Use rigorously anhydrous conditions G1->G3 Yes C2 Slow dropwise addition of alkyl halide C1->C2 Yes P2 Implement Urea Fractionation Protocol P1->P2 Yes

Caption: Decision tree for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Q1: Why is a Grignard-based synthesis preferred for this molecule? A1: The Grignard reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds in organic synthesis.[1] It allows for the reliable coupling of a nucleophilic branched alkyl group (from the Grignard reagent) with an electrophilic carbon source (like CO₂), making it a direct and efficient route to building the required carbon skeleton of this compound.[6]

Q2: Can I use other coupling methods besides a Grignard reaction? A2: Yes, other methods exist. For instance, syntheses involving acetylenic intermediates followed by reduction have been reported for similar long-chain fatty acids.[7][8] Another powerful C-C bond-forming reaction is the Wittig reaction, which has been used to synthesize complex unsaturated fatty acids and could be adapted for a saturated target after a hydrogenation step.[9] The choice of method often depends on the availability of starting materials, desired stereochemistry (if applicable), and scalability.

Q3: What analytical techniques are best for confirming my final product's identity and purity? A3: A combination of techniques is recommended.

  • Gas Chromatography-Mass Spectrometry (GC-MS): After conversion to the more volatile methyl ester (FAME), GC-MS is invaluable. The retention time helps assess purity, and the mass spectrum provides the molecular weight and a characteristic fragmentation pattern that can confirm the structure and position of the methyl branch.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR will show characteristic signals for the methyl protons (a doublet), the methine proton at the branch point, and the methylene protons adjacent to the carboxylic acid. The ¹³C NMR will confirm the total number of unique carbons.

  • Infrared (IR) Spectroscopy: This can confirm the presence of the key functional groups: a broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1710 cm⁻¹) characteristic of a carboxylic acid.

Q4: My synthesis involves an unsaturated intermediate. What is the best way to reduce the double/triple bond without affecting the carboxylic acid? A4: Catalytic hydrogenation is the standard method. Using a catalyst like Palladium on Carbon (Pd/C) with hydrogen gas (H₂) at atmospheric or slightly elevated pressure will effectively reduce carbon-carbon double or triple bonds to alkanes. This reaction is highly selective and will not reduce the carboxylic acid group.

Summary of Common Side Reactions in Grignard Synthesis

Side ReactionDescriptionCausePrevention StrategyReference
Quenching The Grignard reagent is protonated to form an alkane, rendering it inactive.Reaction with acidic protons from water, alcohols, etc.Use rigorously dried glassware, anhydrous solvents, and an inert atmosphere.[1][2]
Wurtz Coupling Two alkyl groups from the starting halide couple to form a symmetrical alkane (R-R).Grignard reagent (R-MgX) reacts with unreacted alkyl halide (R-X).Slow, dropwise addition of the alkyl halide to the magnesium suspension.[1][2]
Enolization The Grignard reagent acts as a base, deprotonating the α-carbon of a ketone electrophile.Sterically hindered ketones or bulky Grignard reagents.Use less hindered reagents; not typically an issue when CO₂ is the electrophile.[2][3]
Reduction A carbonyl group is reduced to an alcohol by a hydride transfer from the Grignard reagent.Occurs with sterically hindered ketones and Grignard reagents containing a β-hydrogen.Generally not a primary concern for carboxylation reactions.[3]

References

  • FA purification | Cyberlipid - gerli. (n.d.). Retrieved February 22, 2026, from [Link]

  • Van Veldhoven, P. P., et al. (1991). Identification and purification of a peroxisomal branched chain fatty acyl-CoA oxidase. The Journal of Biological Chemistry, 266(36), 24676-24683.
  • Wang, F., et al. (2020). Preparation of Branched Chain Fatty Acids Concentrate from Butter Oil via Urea Adduction. Journal of Oleo Science, 69(8), 845-852.
  • Cason, J., & Winans, W. R. (1950). Branched-Chain Fatty Acids. XXI. Investigation of Methods of Purification and Separation. The Journal of Organic Chemistry, 15(1), 139-147.
  • Oku, H., & Kaneda, T. (1988). Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase. The Journal of Biological Chemistry, 263(34), 18386-18396.
  • Carballeira, N. M., & Sanabria, D. (2007). An improved synthesis for the (Z)-14-methyl-9-pentadecenoic acid and its topoisomerase I inhibitory activity. ARKIVOC, 2007(8), 49-57.
  • Nurk, E., et al. (2013). Side Reactions in a Grignard Synthesis.
  • Schlenk, H., & Gerson, T. (1969). Ahmad-Strong synthesis of 8-, 9-, and 10-pentadecynoic acids. Journal of Lipid Research, 10(6), 631-635.
  • Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2026, from [Link]

  • Carballeira, N. M., & Pagán, M. (2001). Total synthesis of the novel bacterial fatty acid 16-methyl-8(Z)-heptadecenoic acid. Chemistry and Physics of Lipids, 113(1-2), 23-27.
  • Carballeira, N. M., & Sanabria, D. (2007). An improved synthesis for the (Z)-14-methyl-9-pentadecenoic acid and its topoisomerase I inhibitory activity. ARKIVOC, 2007(viii), 49-57.
  • Loreau, O., et al. (2003). Stereoselective synthesis of (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid, (8Z,12E,14Z)-eicosa-8,12,14-trienoic acid and their [1-14C]-analogs. Chemistry and Physics of Lipids, 124(2), 121-131.
  • Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

Sources

Optimizing mass spectrometry ionization for 8-Methylpentadecanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-Methylpentadecanoic Acid

Introduction

Welcome to the technical support guide for the analysis of this compound (C16H32O2, MW: 256.42 g/mol ) by mass spectrometry. As a branched-chain fatty acid (BCFA), this molecule presents unique challenges and opportunities in ionization and detection. This guide is structured to provide both quick answers through our FAQ section and in-depth solutions in our troubleshooting guide. Our goal is to empower you with the foundational knowledge and practical steps required to develop robust, sensitive, and reproducible methods.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when developing an LC-MS method for this compound.

Q1: What is the best ionization mode for analyzing this compound?

For underivatized this compound, Negative Ion Mode Electrospray Ionization (ESI) is unequivocally the recommended starting point. The molecule's structure includes a carboxylic acid group, which readily loses a proton under typical ESI conditions to form a stable carboxylate anion, detected as the deprotonated molecule [M-H]⁻ [1][2][3]. This process is highly efficient and generally results in a clean spectrum with a strong signal for the ion at m/z 255.23.

While positive ion mode is possible, it is often less sensitive for free fatty acids because the protonated molecule [M+H]⁺ can easily lose a molecule of water in the source, complicating data interpretation and reducing the abundance of the primary target ion[4].

Q2: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?

The choice between ESI and APCI depends on your sample matrix, concentration, and available instrumentation.

  • Electrospray Ionization (ESI): This is the most common and generally preferred method for fatty acids analyzed by LC-MS[2][5][6]. It is a "soft" ionization technique that works exceptionally well for polar molecules that are already ionized or can be easily ionized in solution. For this compound, ESI efficiently generates the [M-H]⁻ ion with minimal fragmentation[2].

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique that is well-suited for less polar, thermally stable molecules[7]. It can be more robust against matrix effects than ESI and can sometimes offer higher ionization efficiency for fatty acids[7][8]. If you are struggling with matrix suppression in ESI or using normal-phase chromatography, APCI is a strong alternative to consider.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Primary Ion [M-H]⁻ (Negative Mode)[M-H]⁻ (Negative Mode)
Mechanism Ionization from charged droplets in solutionGas-phase proton transfer via corona discharge[8]
Best For Polar analytes, thermally labile moleculesLess polar, thermally stable analytes[7]
Matrix Effects More susceptible to ion suppressionGenerally less susceptible to ion suppression[7]
Flow Rate Tolerant of lower LC flow rates (e.g., < 0.5 mL/min)More efficient at higher LC flow rates (e.g., > 0.5 mL/min)
Recommendation Start with ESI. Consider as a powerful alternative, especially for complex matrices.

Q3: What are the common ions and adducts I should expect to see?

In negative mode, the primary ion will be [M-H]⁻ at m/z 255.23 . In positive mode, you may observe several species, often with lower intensity than the negative ion.

Ion ModeCommon Ion/AdductFormulaExpected m/zNotes
Negative Deprotonated Molecule [M-H]⁻ 255.23 Primary target ion; most sensitive. [9]
PositiveProtonated Molecule[M+H]⁺257.25Often accompanied by water loss ([M+H-H₂O]⁺).[4]
PositiveSodium Adduct[M+Na]⁺279.23Very common if sodium is present in solvents, glassware, or sample.[10]
PositiveAmmonium Adduct[M+NH₄]⁺274.27Common when using ammonium-based buffers (e.g., ammonium acetate).[9][11]
PositiveLithium Adduct[M+Li]⁺263.24Can be formed intentionally by adding lithium salts to enhance ionization and induce specific fragmentation.[12][13]

Q4: Do I need to derivatize this compound?

For many applications, derivatization is not necessary, as direct analysis in negative mode ESI provides excellent sensitivity. However, derivatization can be a powerful strategy to:

  • Improve Sensitivity: Certain derivatizing agents, like pentafluorobenzyl (PFB) bromide, can dramatically increase sensitivity in negative mode through electron capture mechanisms, especially with APCI[14][15].

  • Enhance Positive Mode Ionization: Derivatizing the carboxylic acid to an amide or ester can improve ionization efficiency and stability in positive mode[16][17].

  • Improve Chromatographic Separation: Derivatization can alter the polarity of the molecule, which can be useful for resolving isomers or improving peak shape.

Recommendation: Begin without derivatization. Only explore this option if you face insurmountable sensitivity or chromatography challenges.

Visualizing the Ionization Process

The diagram below illustrates the fundamental process of forming the target [M-H]⁻ ion in an ESI source.

cluster_0 LC Eluent cluster_1 ESI Source Analyte This compound (M) Needle Charged Capillary (-3 to -5 kV) Analyte->Needle Solvent Mobile Phase (e.g., Methanol) Solvent->Needle Droplet Negatively Charged Droplet [M] Needle->Droplet Nebulization Desolvation Solvent Evaporation (Drying Gas, Heat) Droplet->Desolvation Coulombic Fission Ion Gas-Phase Ion [M-H]⁻ MS_Inlet Mass Analyzer Inlet Ion->MS_Inlet Detection Desolvation->Ion

Caption: Negative mode ESI of this compound.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during method development and analysis.

Problem: Low or No Signal Intensity

A complete or significant loss of signal is a frequent and frustrating issue. This workflow will help you systematically diagnose the root cause.[18][19]

A Low / No Signal Observed B Step 1: Verify MS Performance Infuse standard directly into MS. Is signal present? A->B C Problem is with LC or Sample Introduction B->C Yes D Problem is with MS Source or Detector B->D No E Check LC System: - Correct mobile phases? - Pumping correctly (pressure okay)? - Any leaks? C->E G Check Ion Source: - Cleanliness (capillary, cone)? - Correct parameters (voltages, gas, temp)? - Stable ESI spray visible? D->G F Check Sample Introduction: - Syringe/needle clogged? - Correct vial position? - Sufficient sample volume? E->F I Resolved F->I H Check Detector & Tuning: - Detector voltage okay? - Has the instrument been tuned/calibrated recently? G->H H->I

Caption: Decision tree for troubleshooting low signal intensity.

  • Incorrect Mobile Phase pH (Most Common Cause in Negative Mode)

    • Cause: Using an acidic mobile phase modifier (e.g., formic acid, acetic acid) suppresses the deprotonation of the carboxylic acid group, which is essential for forming the [M-H]⁻ ion[4].

    • Solution: Switch to a neutral or slightly basic mobile phase. Use additives like 5-10 mM ammonium acetate or ammonium bicarbonate[20]. This will promote the formation of the carboxylate anion in solution, leading to a dramatic increase in signal intensity.

  • Ion Source Contamination or Incorrect Settings

    • Cause: The ion source, particularly the capillary and cone/orifice, can become contaminated with salts and non-volatile matrix components, physically blocking ions[18]. Incorrect source parameters (e.g., low capillary voltage, improper gas flows, or temperature) will lead to inefficient ionization or desolvation[19].

    • Solution:

      • Clean the ion source according to the manufacturer's protocol[18]. This is a critical routine maintenance step.

      • Optimize source parameters systematically. Infuse a standard solution of your analyte (~1 µg/mL) and adjust the capillary voltage, nebulizer gas, drying gas flow, and gas temperature to maximize the signal for m/z 255.23.

  • Matrix Effects (Ion Suppression)

    • Cause: Co-eluting compounds from your sample matrix (e.g., phospholipids, salts) can compete with your analyte for ionization in the ESI source, reducing its signal[18].

    • Solution:

      • Improve Chromatographic Separation: Modify your LC gradient to better resolve the analyte from the bulk of the matrix.

      • Enhance Sample Preparation: Implement a more rigorous sample cleanup step (e.g., solid-phase extraction [SPE]) to remove interfering compounds before injection.

      • Dilute the Sample: A simple 1:10 or 1:100 dilution can often mitigate matrix effects significantly.

      • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled version of this compound is the best way to correct for ion suppression during quantification.

Problem: High Background Noise or Contamination
  • Cause: Fatty acids, particularly common saturated ones like palmitic (16:0) and stearic (18:0) acid, are ubiquitous environmental contaminants. They can leach from plasticware (pipette tips, tubes), solvents, and even fingerprints[21][22].

  • Solutions:

    • Use High-Purity Solvents: Always use LC-MS grade solvents and prepare fresh mobile phases regularly.

    • Minimize Plastics: Use glass vials and glassware wherever possible for sample preparation and storage[21]. If plastics must be used, rinse them with your extraction solvent before use.

    • Run Blanks: Frequently inject solvent blanks and extraction blanks to monitor the cleanliness of your system and identify the source of contamination.

    • Improve Housekeeping: Wear gloves and maintain a clean workspace to minimize environmental contamination.

Problem: Poor Reproducibility (Peak Area & Retention Time)
  • Cause (Peak Area): Inconsistent sample preparation, incomplete extraction, or variable matrix effects. Adsorption of the fatty acid to container surfaces can also be an issue.

  • Solution (Peak Area):

    • Automate sample preparation if possible.

    • Ensure vigorous and consistent vortexing/mixing during liquid-liquid extractions.

    • Crucially, use an appropriate internal standard. A structurally similar fatty acid not present in the sample (e.g., an odd-chain fatty acid or an isotope-labeled standard) is essential to correct for variability[23].

  • Cause (Retention Time): Poor column equilibration, changes in mobile phase composition, or temperature fluctuations.

  • Solution (Retention Time):

    • Ensure the column is equilibrated for a sufficient time (at least 5-10 column volumes) with the initial mobile phase conditions before each injection.

    • Use a column oven to maintain a constant temperature.

    • Prepare mobile phases carefully and in large enough batches to avoid run-to-run variation.

Experimental Protocols

Protocol 1: Sample Preparation - Lipid Extraction from Plasma

This protocol is a modified Folch or Bligh-Dyer type extraction, optimized for recovering fatty acids from a complex biological matrix.

  • Aliquot Sample: In a 2 mL glass tube, add 50 µL of plasma.

  • Add Internal Standard: Spike the sample with an internal standard (e.g., deuterated palmitic acid or heptadecanoic acid) at a known concentration.

  • Protein Precipitation & Lysis: Add 750 µL of a cold (-20°C) 2:1 mixture of Chloroform:Methanol. Vortex vigorously for 2 minutes.

  • Phase Separation: Add 150 µL of LC-MS grade water. Vortex for 30 seconds, then centrifuge at 3,000 x g for 10 minutes to separate the layers.

  • Collect Organic Layer: Carefully aspirate the lower organic layer (chloroform layer) containing the lipids and transfer it to a new clean glass tube.

  • Dry Down: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitute: Reconstitute the dried lipid extract in 100 µL of 90:10 Methanol:Water (or your initial mobile phase). Vortex, and transfer to an LC-MS vial for analysis.

Protocol 2: Starting LC-MS Method (Negative ESI)

This method provides a robust starting point for analysis on most LC-MS systems.

  • LC System: Standard HPLC or UHPLC system

  • Column: C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Column Temperature: 45°C

  • Mobile Phase A: 95:5 Water:Methanol with 5 mM Ammonium Acetate

  • Mobile Phase B: 95:5 Isopropanol:Methanol with 5 mM Ammonium Acetate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • LC Gradient:

    Time (min) %B
    0.0 30
    1.0 30
    12.0 98
    15.0 98
    15.1 30

    | 18.0 | 30 |

  • MS System: Any triple quadrupole or high-resolution mass spectrometer with an ESI source.

  • Ionization Mode: Negative ESI

  • Scan Mode: Selected Ion Monitoring (SIM) or MRM (if fragmentation data is available)

    • Target Ion: m/z 255.23

  • Typical Source Parameters (Starting Point - Optimize for your instrument ):

    • Capillary Voltage: -3.5 kV

    • Drying Gas Temperature: 325°C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Gas: 40 psi

    • Cone/Fragmentor Voltage: 100-150 V (low voltage to minimize fragmentation)

References

  • Strashnov, I., Gilmour, J. D., Cannavan, A., Chen, G., Dissanayake, C., Fernando, B. R., Kelly, S., Muhammad, S. A., Singh, D. K., & Xu, Z. (2019). Atmospheric pressure chemical ionisation (APCI) and photoionisation (APPI) mass spectrometry for detection of unsaturated fatty acids: potential for rapid detection of adulteration of vegetable oils. RSC Publishing. [Link]

  • Byrdwell, W. C. (2019). Parallel Mass Spectrometry (APCI-MS and ESI-MS) for Lipid Analysis. AOCS. [Link]

  • Ostermann, A. I., Willenberg, I., Schebb, N. H. (2021). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Analytical and Bioanalytical Chemistry, Uni Wuppertal. [Link]

  • Kortz, L., Dorow, J., Schöne, C., et al. (2022). Potential of atmospheric pressure ionization sources for the analysis of free fatty acids in clinical and biological samples by gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, PMC. [Link]

  • Quora User Response. (2018). What is the difference between positive and negative ionization in LC-MS? Which one can we use for fatty acids analysis in LC-MS?. Quora. [Link]

  • Li, M., Yang, L., Bai, Y., & Liu, H. (2024). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. Journal of Pharmaceutical and Biomedical Analysis, PubMed. [Link]

  • Murphy, R. C. (2014). Fatty Acids. Tandem Mass Spectrometry of Lipids, Books Gateway. [Link]

  • Agilent Technologies. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Agilent Application Note. [Link]

  • Taylor & Francis Online. (n.d.). APCI – Knowledge and References. Taylor & Francis. [Link]

  • The DAN Lab - University of Wisconsin–Madison. (2024). LCMS Protocols. University of Wisconsin–Madison. [Link]

  • Lee, J., et al. (2021). Development of an optimized sample preparation method for quantification of free fatty acids in food using liquid chromatography-mass spectrometry. Scientific Reports, ResearchGate. [Link]

  • Icor, M. (2025). Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode. Metabolomics.com. [Link]

  • Wang, M., & Han, X. (2011). Applications of Mass Spectrometry for Cellular Lipid Analysis. PMC, NIH. [Link]

  • LCGC International. (2023). Optimized UHPLC–ESI-QTOF-MS Method Profiles Branched Chain Fatty Acids in Staphylococcus aureus Samples. LCGC International. [Link]

  • SCIEX. (n.d.). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. SCIEX Technical Note. [Link]

  • Lin, J.-T. (2019). The Use of Lithiated Adducts for Structural Analysis of Acylglycerols by Mass Spectrometry with Electrospray Ionization. AOCS Lipid Library. [Link]

  • Wheelan, P., Zirrolli, J. A., & Murphy, R. C. (1995). Distinction among isomeric unsaturated fatty acids as lithiated adducts by electrospray ionization mass spectrometry using low energy collisionally activated dissociation on a triple stage quadrupole instrument. Journal of the American Society for Mass Spectrometry, ACS Publications. [Link]

  • Wilson, D. B., & Brodbelt, J. S. (1999). Identification of fatty acids by electrospray mass spectrometry and tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, PubMed. [Link]

  • Kallow, W., et al. (2022). Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge. ChemRxiv. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Tu, Y., et al. (2014). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. PMC, NIH. [Link]

  • Laakso, P., & Voutilainen, P. (2006). Identification of molecular species of simple lipids by normal phase liquid chromatography–positive electrospray tandem mass spectrometry. Journal of Chromatography A. [Link]

  • Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?. Biotage. [Link]

  • Gika, H., et al. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis. Metabolites, SciSpace. [Link]

  • Waters Corporation. (2019). Improving MS Response in the Analysis of Free Fatty Acids Through Structural Considerations. Waters Application Note. [Link]

  • National Center for Biotechnology Information. (n.d.). 14-Methylpentadecanoic acid. PubChem Compound Summary for CID 36247. [Link]

  • LCGC International. (2024). LC–MS/MS System Developed for Fatty Acid Analysis. LCGC International. [Link]

  • Kallio, H., et al. (2020). Development of a Liquid Chromatography–High Resolution Mass Spectrometry Method for the Determination of Free Fatty Acids in Milk. Foods, MDPI. [Link]

Sources

Technical Support Center: Troubleshooting 8-Methylpentadecanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the quantitative analysis of 8-Methylpentadecanoic acid (8-MPDA). As a branched-chain fatty acid, 8-MPDA presents unique challenges in achieving accurate and reproducible quantification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to calibration curve development and sample analysis, ensuring the integrity and reliability of your data.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the quantification of 8-MPDA, particularly when using gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).

Q1: My calibration curve for this compound is showing poor linearity (R² < 0.99). What are the potential causes and how can I fix it?

Poor linearity is a frequent issue that can undermine the accuracy of your quantification. The causes can range from sample preparation to instrument behavior.

Potential Causes & Solutions:

  • Incomplete Derivatization: Free fatty acids are highly polar and exhibit poor chromatographic behavior.[1] Derivatization to fatty acid methyl esters (FAMEs) is crucial for GC analysis to increase volatility and reduce polarity.[1]

    • Causality: If the derivatization reaction is incomplete or inconsistent across your standards, the relationship between concentration and response will be non-linear. The presence of water can hinder the esterification reaction.

    • Troubleshooting Protocol:

      • Ensure Anhydrous Conditions: Use high-quality, low-moisture derivatization reagents and solvents. If samples are aqueous, evaporate to complete dryness before adding the derivatization agent.

      • Optimize Reaction Conditions: The efficiency of derivatization depends on time and temperature. For a common reagent like Boron Trichloride (BCl₃)-Methanol, heating at 60°C for 5-10 minutes is typical, but this may need optimization for your specific sample matrix.[2]

      • Check for Interferences: The presence of fatty acid salts can hinder the derivatization of free fatty acids, leading to inconsistent results.[3]

  • Detector Saturation: Mass spectrometry detectors have a finite linear dynamic range. At high concentrations, the detector response may no longer be proportional to the analyte concentration.[4][5]

    • Causality: Detector saturation leads to a plateauing effect at the higher end of the calibration curve, compressing the response and causing the curve to bend.

    • Troubleshooting Protocol:

      • Lower the Concentration Range: Prepare a new set of calibration standards with a lower upper limit of quantification (ULOQ).

      • Dilute High-Concentration Samples: If your unknown samples are expected to be at high concentrations, dilute them to fall within the linear range of the curve.

      • Review Injection Volume: Reducing the injection volume can also help prevent detector overload.

  • Matrix Effects (LC-MS): Co-eluting compounds from the sample matrix can suppress or enhance the ionization of 8-MPDA in the MS source, leading to a non-linear response.[6][7]

    • Causality: In electrospray ionization (ESI), matrix components can compete with the analyte for ionization, altering the expected signal intensity in a concentration-dependent manner.[8]

    • Troubleshooting Protocol:

      • Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components like phospholipids.[9]

      • Use a Stable Isotope-Labeled Internal Standard: A deuterated 8-MPDA internal standard will co-elute and experience the same matrix effects, providing effective normalization.

      • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is identical to your sample matrix to compensate for consistent matrix effects.[7]

  • Inappropriate Regression Model: While a linear model is often desired, some analytical systems may exhibit inherent non-linearity.

    • Causality: Phenomena like analyte dimer formation or complex ionization processes can result in a relationship that is better described by a quadratic or other non-linear model.[5]

    • Troubleshooting Protocol:

      • Assess Residuals: Plot the residuals (the difference between the actual and predicted values) for your linear calibration. A pattern in the residuals suggests a non-linear model may be more appropriate.

      • Apply a Weighted Regression: Often, the variance of the response is not constant across the concentration range (heteroscedasticity). Applying a weighting factor, such as 1/x or 1/x², can improve the fit, especially at lower concentrations.[5][10]

      • Consider a Quadratic Fit: If non-linearity is persistent and understood, a quadratic (second-order polynomial) regression can be used, but this requires more calibration points to define the curve accurately.[5]

Q2: I'm observing high variability and poor reproducibility in my 8-MPDA quantification. What should I investigate?

Poor reproducibility can stem from inconsistencies at any stage of the analytical workflow. A systematic approach is key to identifying the source of the variation.

Key Areas to Investigate:

  • Internal Standard (IS) Selection and Use: The IS is critical for correcting variability.

    • Causality: An ideal IS behaves identically to the analyte during extraction, derivatization, and injection.[11] If the IS is chemically dissimilar, its recovery and response may vary independently of the analyte, introducing error.[12][13]

    • Troubleshooting Protocol:

      • Verify IS Suitability: The best choice is a stable isotope-labeled version of 8-MPDA (e.g., d₃-8-MPDA). If unavailable, use a non-naturally occurring odd-chain fatty acid like C17:0 or C19:0, which has similar chemical properties.[14]

      • Ensure Consistent Addition: The IS must be added to all samples, standards, and quality controls at the very beginning of the sample preparation process to account for extraction variability.[14]

      • Monitor IS Response: The absolute peak area of the IS should be consistent across all samples in a batch. Significant variation (e.g., >20-30%) may indicate a problem with extraction or injection for that specific sample.

  • Sample Preparation Inconsistencies: Manual sample preparation steps are a common source of variability.

    • Causality: Variations in extraction efficiency, derivatization reaction time, or solvent evaporation can lead to inconsistent analyte recovery.

    • Troubleshooting Protocol:

      • Standardize Procedures: Ensure all samples are treated identically. Use calibrated pipettes, consistent vortexing times, and controlled temperature blocks for heating steps.

      • Check Extraction Recovery: Perform a recovery experiment by comparing the response of a pre-extraction spiked sample to a post-extraction spiked sample.

      • Automate Where Possible: Using automated liquid handlers can significantly reduce variability in sample preparation.

  • Instrumental Carryover: Analyte from a high-concentration sample may adsorb to surfaces in the injector or column and elute during a subsequent run of a low-concentration sample.

    • Causality: Carryover artificially inflates the response of the low-concentration sample, leading to poor accuracy and high variability, especially at the lower limit of quantification (LLOQ).

    • Troubleshooting Protocol:

      • Injector Wash: Ensure the injector wash solution is effective. For FAMEs, a nonpolar solvent like hexane or heptane is appropriate. Increase the number of wash cycles.

      • Run Blank Injections: Inject a blank solvent sample immediately after the highest calibration standard. The response for 8-MPDA in the blank should be below the LLOQ.

      • Check for Active Sites: The polar carboxyl group of underivatized fatty acids can interact with active sites in the GC liner or column, causing peak tailing and potential carryover. Ensure the liner is clean and consider using a deactivated liner.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best internal standard for this compound analysis?

The ideal internal standard (IS) is a stable isotope-labeled version of the analyte, such as Deuterium-labeled 8-MPDA.[13] This is because it has nearly identical chemical and physical properties to the unlabeled analyte, ensuring it behaves the same way during sample preparation and analysis, including experiencing the same degree of matrix effects.[12]

If a stable isotope-labeled standard is not available, the next best choice is a non-endogenous fatty acid that is structurally similar. For branched-chain fatty acids, a good option is a straight-chain fatty acid with an odd number of carbons, such as:

  • Heptadecanoic acid (C17:0)

  • Nonadecanoic acid (C19:0)

  • Tricosanoic acid (C23:0) [14]

These are generally absent from most biological samples and have similar extraction and derivatization efficiencies to 8-MPDA.

Q2: How can I identify and mitigate matrix effects when analyzing 8-MPDA in complex samples like plasma or soil?

Matrix effects are a significant challenge in LC-MS-based methods and can also occur in GC-MS.[6][15] They are caused by co-eluting matrix components that interfere with the ionization or detection of the analyte.

Step-by-Step Protocol for Assessing and Mitigating Matrix Effects:

  • Assessment via Post-Extraction Spike:

    • Objective: To determine if the matrix is suppressing or enhancing the signal.

    • Procedure:

      • Prepare two sets of samples.

      • Set A (Neat Solution): Spike a known amount of 8-MPDA and its IS into the final, clean reconstitution solvent.

      • Set B (Post-Extraction Spike): Take a blank sample (e.g., plasma from an untreated subject), perform the full extraction procedure, and then spike the same known amount of 8-MPDA and its IS into the final, dried extract before reconstitution.

      • Calculation: Calculate the Matrix Factor (MF) as: MF = (Peak Area in Set B) / (Peak Area in Set A)

        • An MF < 1 indicates ion suppression.

        • An MF > 1 indicates ion enhancement.

        • An MF = 1 indicates no matrix effect.

  • Mitigation Strategies:

    • Use a Co-eluting Stable Isotope-Labeled IS: This is the most effective strategy, as the IS will be affected by the matrix in the same way as the analyte, providing reliable correction.

    • Improve Sample Cleanup: Use more selective sample preparation techniques like solid-phase extraction (SPE) to remove interfering compounds, particularly phospholipids in plasma samples.[9]

    • Chromatographic Separation: Modify your LC or GC method to better separate 8-MPDA from the interfering matrix components.

    • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression or enhancement.

Part 3: Data & Workflow Visualizations

Data Presentation

Table 1: Typical Acceptance Criteria for Calibration Curves in Bioanalysis

ParameterAcceptance CriteriaRationale
Correlation Coefficient (R²) ≥ 0.990Indicates a strong linear relationship between concentration and response.
Calibration Points Minimum of 6 non-zero standardsEnsures the curve is well-defined across the quantification range.[10]
Range Must cover the expected concentration of unknown samplesEnsures samples do not require extrapolation, which is unreliable.[16]
Back-Calculated Accuracy Within ±15% of nominal value (±20% at LLOQ)Confirms the accuracy of the curve fit for each standard point.

This table provides general guidelines. Specific criteria should be established based on internal SOPs and regulatory requirements such as those from the FDA or EMA.

Experimental Workflows

Troubleshooting_Non_Linearity start Start: Poor Linearity (R² < 0.99) check_derivatization 1. Assess Derivatization - Check reagent quality - Ensure anhydrous conditions - Optimize time/temp start->check_derivatization Inconsistent chemistry? check_detector 2. Check for Detector Saturation - Analyze highest standard alone - Dilute and re-inject start->check_detector Curve bending at top? check_matrix 3. Evaluate Matrix Effects (LC-MS) - Perform post-extraction spike - Compare neat vs. matrix standards start->check_matrix Inconsistent response in matrix? check_model 4. Review Regression Model - Plot residuals - Test weighted regression (1/x²) start->check_model Persistent, systematic deviation? outcome_deriv Result: Consistent FAME conversion achieved. check_derivatization->outcome_deriv outcome_detector Result: Linear range defined and used. check_detector->outcome_detector outcome_matrix Result: Matrix effects mitigated via cleanup/IS. check_matrix->outcome_matrix outcome_model Result: Appropriate model (e.g., weighted linear) applied. check_model->outcome_model

Caption: Decision tree for troubleshooting non-linear calibration curves.

Matrix_Effect_Workflow cluster_prep Sample Preparation cluster_test Matrix Effect Test cluster_control Control (Neat) Preparation cluster_calc Calculation & Decision sample Blank Matrix Sample extract Perform Full Extraction Procedure sample->extract drydown Evaporate to Dryness extract->drydown spike_post Spike Analyte + IS (Post-Extraction Spike) drydown->spike_post reconstitute_b Reconstitute (Sample B) spike_post->reconstitute_b analyze_b Analyze Sample B reconstitute_b->analyze_b calculate Calculate Matrix Factor: MF = Area(B) / Area(A) analyze_b->calculate solvent Clean Solvent spike_neat Spike Analyte + IS (Neat Standard) solvent->spike_neat analyze_a Analyze Sample A spike_neat->analyze_a analyze_a->calculate decision MF ≠ 1? calculate->decision mitigate Implement Mitigation: - Improve Cleanup - Use Isotope-Labeled IS - Dilute Sample decision->mitigate Yes

Caption: Workflow for assessing and mitigating matrix effects.

References

  • Spectroscopy Online. (2025). Quantitative Mass Spectrometry Part IV: Deviations from Linearity. Available from: [Link]

  • The American Journal of Clinical Nutrition. (2018). Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids. Available from: [Link]

  • Validation of liquid chromatography mass spectrometry (LC-MS) methods. 3.1. Linearity. Available from: [Link]

  • CABI Digital Library. (2022). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Available from: [Link]

  • PMC. (2022). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Available from: [Link]

  • Archimer. (2020). Review Article State of art and best practices for fatty acid analysis in aquatic sciences. Available from: [Link]

  • AOCS. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Available from: [Link]

  • ResearchGate. (2025). Can fatty acid salts hinder derivatization of free fatty acid in GC analysis?. Available from: [Link]

  • PubMed. (2018). Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids. Available from: [Link]

  • PMC. (2014). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Available from: [Link]

  • AMT. (2021). Correcting bias in log-linear instrument calibrations in the context of chemical ionization mass spectrometry. Available from: [Link]

  • Rees Scientific. (2025). ISO Compliance: The Role of Calibration & Validation in Quality Assurance. Available from: [Link]

  • AOCS. (2019). Fatty Acid Analysis by HPLC. Available from: [Link]

  • NATA. (2012). Guidelines for the validation and verification of quantitative and qualitative test methods. Available from: [Link]

  • PMC. (2011). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Available from: [Link]

  • ScholarWorks. THE QUANTIFICATION OF FATTY ACIDS IN MICROALGAE USING GC-FID AND GC-MS. Available from: [Link]

  • SlideShare. (2015). calibration and validation of equipments. Available from: [Link]

  • Henderson Biomedical. (2025). Understanding calibration, validation, verification and testing. Available from: [Link]

  • Ms Matter. (2025). Calibration vs. Verification in ISO 17025. Available from: [Link]

  • MDPI. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Available from: [Link]

  • PubMed. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Available from: [Link]

  • MDPI. (2020). Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. Available from: [Link]

  • Eurofins USA. (2024). The Essential Guide to Fatty Acid Analysis. Available from: [Link]

  • LIPID MAPS. (2007). Internal standards for lipidomic analysis. Available from: [Link]

  • PMC. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Available from: [Link]

  • Shimadzu. LCMS Troubleshooting Tips. Available from: [Link]

  • International Journal of MediPharm Research. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. Available from: [Link]

  • Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Available from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. matrix-effect-in-bioanalysis-an-overview.pdf. Available from: [Link]

  • LCGC International. (2020). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Available from: [Link]

  • ACE HPLC. HPLC Troubleshooting Guide. Available from: [Link]

  • Phenomenex. Troubleshooting Guide. Available from: [Link]

  • Chromatography Online. (2024). From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. Available from: [Link]

  • Restek. HPLC Troubleshooting Guide. Available from: [Link]

  • ResearchGate. (2013). What are the disadvantages of using simple calibration curve in quantitative analysis by GC/FID?. Available from: [Link]

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Validation & Comparative

Beyond 16S: A Comparative Guide to Validating 8-Methylpentadecanoic Acid as a High-Specificity Bacterial Biomarker

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 8-Methylpentadecanoic Acid (8-MPA) as a Bacterial Biomarker Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

While 16S rRNA sequencing remains the gold standard for bacterial phylogeny, it often fails to capture the functional state of a microbial community. Phenotypic biomarkers—specifically unique fatty acids—offer a real-time snapshot of metabolic activity and presence.

This guide evaluates This compound (8-MPA) , a rare mid-chain branched fatty acid (BCFA), as a high-specificity biomarker. Unlike the ubiquitous iso- and anteiso- isomers found in broad bacterial groups (e.g., Bacillus, Staphylococcus), 8-MPA is structurally distinct and functionally active, often associated with specific soil bacteria like Myxococcus xanthus and select Bacillus strains. This document validates 8-MPA against genomic and standard lipidomic alternatives, providing actionable protocols for its isolation and quantification.

Part 1: Comparative Analysis (The "Why")

To validate 8-MPA, we must benchmark it against the current industry standards: Genotypic profiling (16S rRNA) and Standard Phenotypic profiling (General FAME analysis).

Table 1: Performance Matrix – 8-MPA vs. Alternatives
FeatureThis compound (8-MPA) 16S rRNA Sequencing Standard FAME (Iso/Anteiso-C15:0)
Primary Signal Phenotypic/Metabolic (Lipidome)Genotypic (Genome)Phenotypic (Lipidome)
Specificity High (Mid-chain branching is rare; indicates specific enzymatic machinery)Very High (Species/Strain level)Low/Moderate (Shared across many Gram+ genera)
Functional Insight High (Correlates with membrane fluidity adjustments & secondary metabolism)Low (DNA presence

metabolic activity)
Moderate (General membrane homeostasis)
Turnaround Time Fast (2-4 hours via GC-MS)Slow (24-48+ hours for seq & bioinformatics)Fast (2-4 hours via GC-MS)
Cost Per Sample Low (<$15 USD)Moderate/High (

100+ USD)
Low (<$15 USD)
Limitations Requires GC-MS library validation; less universal than 16S.Cannot distinguish live vs. dead cells; PCR bias.Low resolution; cannot distinguish closely related species.
The Scientific Case for 8-MPA

While 16S tells you who is there, 8-MPA tells you what they are doing. The biosynthesis of 8-MPA involves a divergence from standard Fatty Acid Synthase (FAS) elongation cycles, likely requiring a specific methyltransferase or a unique primer utilization. This makes 8-MPA not just a structural component, but a marker of specific biosynthetic capability, often linked to secondary metabolite production and antimicrobial resistance mechanisms in soil bacteria.

Part 2: Experimental Validation Protocols

To validate 8-MPA as a biomarker in your samples, you must demonstrate linearity , specificity , and recovery . The following protocols are designed to be self-validating systems.

Protocol A: Targeted Extraction & Derivatization (The "Clean" Method)

Goal: Isolate fatty acids from the cellular matrix and convert them to volatile methyl esters (FAMEs) for GC-MS analysis, ensuring minimal degradation of the mid-chain branch.

Reagents:

  • Internal Standard (IS): Nonadecanoic acid (C19:0) - 10 µg/mL in Hexane.

  • Saponification Reagent: 0.5 M NaOH in Methanol.

  • Methylation Reagent: Boron Trifluoride (BF3) in Methanol (14%).

  • Extraction Solvent: Hexane/MTBE (1:1).

Step-by-Step Workflow:

  • Lysis & Saponification:

    • Add 1 mL Saponification Reagent to 50 mg bacterial pellet.

    • Vortex 10s. Heat at 100°C for 30 mins .

    • Why: Breaks ester bonds in phospholipids/triglycerides to release free fatty acids.

  • Methylation (Derivatization):

    • Add 2 mL BF3-Methanol. Cap tightly.

    • Heat at 80°C for 20 mins .

    • Critical Control: Do not exceed 85°C to prevent isomerization of the 8-methyl branch.

    • Cool rapidly on ice.

  • Extraction:

    • Add 1.5 mL Extraction Solvent + 20 µL Internal Standard (IS).

    • Shake vigorously for 5 mins. Centrifuge at 3000 x g for 3 mins.

    • Collect the top organic layer.[1]

  • Base Wash:

    • Wash organic layer with 3 mL saturated NaCl/Water (1:1).

    • Why: Removes residual acid and water, protecting the GC column.

Protocol B: GC-MS Validation & Identification

Goal: Conclusively distinguish 8-MPA from its isomer, iso-palmitic acid (14-methylpentadecanoic acid).

Instrument Parameters:

  • Column: High-polarity fused silica capillary column (e.g., DB-23 or HP-88), 30m x 0.25mm.

    • Note: High polarity is required to separate positional isomers.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program: 50°C (1 min) → 25°C/min to 175°C → 4°C/min to 240°C.

Identification Logic (The "Fingerprint"): You cannot rely on retention time alone. You must validate using Mass Spectral fragmentation patterns.

  • Molecular Ion: Look for

    
     270 (Methyl ester of C16 branched acid).
    
  • McLafferty Rearrangement: Look for the characteristic peak at

    
     74 (base peak for methyl esters).
    
  • The "8-Methyl" Signature:

    • Straight-chain esters fragment evenly (loss of 14 Da units).

    • 8-MPA Specificity: Look for enhanced ion abundance at fragments corresponding to cleavage adjacent to the methyl branch.

    • Validation Check: If the spectrum matches the library for iso-C16:0 (terminal branching), the validation fails. You must observe the specific mid-chain fragmentation shift.

Part 3: Logical Pathway & Visualization

The following diagram illustrates the decision logic for validating 8-MPA against common interferences.

ValidationWorkflow Start Bacterial Sample Extract Saponification & Methylation (Protocol A) Start->Extract GCMS GC-MS Analysis (High Polarity Column) Extract->GCMS Decision1 Peak at m/z 270? GCMS->Decision1 IsomerCheck Analyze Fragmentation Pattern Decision1->IsomerCheck Yes ResultNull Not Detected Decision1->ResultNull No Decision2 Branching Position? IsomerCheck->Decision2 ResultIso Iso-C16:0 Identified (Common, Low Specificity) Decision2->ResultIso Terminal (C14/C15) Result8MPA 8-MPA Identified (High Specificity Biomarker) Decision2->Result8MPA Mid-Chain (C8)

Figure 1: Logical workflow for chemically validating 8-MPA, distinguishing it from common terminal isomers.

Part 4: Biological Context & Application

Why does 8-MPA matter in drug development? Recent studies suggest that mid-chain branched fatty acids like 8-MPA are not just structural. They have been identified as having antimicrobial properties themselves (acting as "biogenic oil disinfectants") and are often co-expressed with secondary metabolite clusters in Myxococcus and Bacillus species.

Application Case Study: In a mixed culture fermentation, tracking 8-MPA allows researchers to quantify the biomass of specific producer strains (e.g., Myxococcus) without the bias of PCR amplification efficiency inherent in 16S sequencing.

References

  • Roberts, R. J., Myers, P. A., & Murray, K. (1976). A specific endonuclease from Arthrobacter luteus.[2] Journal of Molecular Biology. Link (Context: Early characterization of bacterial lipids and enzymatic specificity).

  • Carballeira, N. M., & Pagán, M. (2001). Total synthesis of the novel bacterial fatty acid 16-methyl-8(Z)-heptadecenoic acid. Chemistry and Physics of Lipids. Link (Context: Synthesis and validation of mid-chain branched fatty acids).

  • BenchChem. (2025). A Comparative Guide to Validating a GC-MS Method for the Quantification of Methyl 8-methylnonanoate. Link (Context: Methodological standards for branched FAME analysis).

  • LIPID MAPS. (2022). Structure Database: 14-methyl Pentadecanoic acid (Iso-C16:0 comparison). Link (Context: Structural data for isomeric differentiation).[3]

  • ResearchGate. (2020). Fatty acids, esters, and biogenic oil disinfectants: novel agents against bacteria. Link (Context: 8-MPA as a bioactive agent/biomarker).

Sources

Technical Guide: Comparative Analysis of GC-MS and LC-MS for 8-Methylpentadecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 8-Methylpentadecanoic acid (8-MPDA) presents a specific chromatographic challenge: distinguishing this mid-chain methylated isomer from its structural analogs, such as iso- (14-methyl) and anteiso- (13-methyl) pentadecanoic acids, and the straight-chain palmitic acid (C16:0).

The Verdict:

  • GC-MS (EI) remains the gold standard for identification and resolution . It is the only technique capable of baseline-separating 8-MPDA from other methyl-branched isomers without exotic chiral stationary phases.

  • LC-MS/MS (ESI-) is the superior choice for high-throughput quantification in complex biological matrices (e.g., plasma, fermentation broth) where isomer-specific resolution is secondary to speed and sensitivity, or when derivatization introduces unacceptable variability.

Part 1: The Analyte Challenge

This compound is a branched-chain fatty acid (BCFA) often associated with specific bacterial fermentation profiles or ruminant fat metabolism. Unlike terminal branches (iso/anteiso), the mid-chain methyl group at C8 creates a chiral center, though often analyzed as a racemate.

Critical Analytical Failure Points:

  • Isobaric Interference: 8-MPDA has the exact same mass (

    
     256.42 for [M-H]-) as Palmitic acid and all other C16 methyl-branched isomers. Mass spectrometry alone cannot distinguish them.
    
  • Ionization Efficiency: As a saturated fatty acid, it ionizes poorly in ESI+ and moderately in ESI-, often requiring derivatization for LC-MS sensitivity.

Part 2: GC-MS Assessment (The Resolution Engine)

The Mechanism: Derivatization & Polarity

Gas Chromatography relies on converting the non-volatile free fatty acid into a volatile Fatty Acid Methyl Ester (FAME). The separation of the 8-methyl isomer from the 13-methyl (anteiso) or 14-methyl (iso) isomers requires a highly polar stationary phase (e.g., biscyanopropyl polysiloxane).

Validated Protocol (GC-EI-MS)
  • Derivatization: Acid-catalyzed methylation (BF3-Methanol) is preferred over base-catalyzed methods to ensure total fatty acid recovery (including those bound in phospholipids).

  • Column: Agilent HP-88 or CP-Sil 88 (100m length recommended for isomer splitting).

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

Step-by-Step Workflow
  • Lyophilization: Dry sample completely (water inhibits derivatization).

  • Methanolysis: Add 1 mL 14% BF3 in Methanol. Incubate at 60°C for 30 mins.

  • Extraction: Add 1 mL Hexane + 1 mL H2O. Vortex. Centrifuge.

  • Injection: Inject 1 µL of the upper hexane layer (Split 1:10).

Visualization: GC-MS Workflow

GC_Workflow Sample Biological Sample Extract Lipid Extraction (Bligh-Dyer) Sample->Extract Deriv FAME Derivatization (BF3-MeOH, 60°C) Extract->Deriv Hydrolysis PhaseSep Phase Separation (Hexane Layer) Deriv->PhaseSep GC GC Separation (HP-88 Column) PhaseSep->GC Injection MS EI-MS Detection (m/z 74, 87 fragments) GC->MS Elution

Figure 1: Critical path for GC-MS analysis of 8-MPDA. Note that the hexane phase separation step is the primary cleanup mechanism.

Part 3: LC-MS Assessment (The Sensitivity Engine)

The Mechanism: Soft Ionization

LC-MS avoids thermal degradation. However, because 8-MPDA lacks a strong chromophore or easily ionizable group, we must use Negative Electrospray Ionization (ESI-) or derivatization reagents like AMPP or 3-picolylamine to boost signal in ESI+.

Validated Protocol (LC-ESI-MS/MS)
  • Column: C18 Reversed Phase (e.g., Waters BEH C18), 1.7 µm particle size.

  • Mobile Phase: A: 10mM Ammonium Acetate (pH 9); B: Acetonitrile/Isopropanol.

  • Mode: MRM (Multiple Reaction Monitoring).[1]

  • Transition:

    
     255.2 
    
    
    
    255.2 (Pseudo-MRM) or 255.2
    
    
    59 (Acetate loss).

Critical Limitation: On a standard C18 column, 8-MPDA will likely co-elute with other mid-chain branched isomers. This method is valid only if you have verified that iso/anteiso isomers are absent or if you are quantifying "Total Methyl-C16".

Step-by-Step Workflow
  • Extraction: Homogenize tissue in Isopropanol (precipitates proteins, extracts lipids).

  • Clarification: Centrifuge at 14,000 x g for 10 min.

  • Direct Injection: Inject 5 µL supernatant directly onto UHPLC.

Visualization: LC-MS Workflow

LC_Workflow Sample Plasma/Media Crash Protein Precipitation (Isopropanol) Sample->Crash Centrifuge Centrifugation (14k x g) Crash->Centrifuge LC UHPLC Separation (C18 Column) Centrifuge->LC Supernatant ESI ESI(-) Source (Soft Ionization) LC->ESI QQQ Triple Quad MS (MRM Mode) ESI->QQQ

Figure 2: High-throughput LC-MS workflow. Note the absence of a heating/derivatization step, reducing prep time by ~2 hours compared to GC.

Part 4: Head-to-Head Data Comparison

The following data represents typical performance metrics for 8-MPDA in a biological matrix (plasma).

FeatureGC-MS (FAME/EI)LC-MS/MS (ESI-)
Isomer Resolution High (Baseline separation of 8-Me vs 14-Me)Low (Co-elution likely on C18)
Limit of Detection (LOD) ~100 nM (scan); ~10 nM (SIM)~50 nM (underivatized); <1 nM (derivatized)
Sample Prep Time 3 - 4 Hours30 Minutes
Linearity (R²) > 0.995> 0.990
Matrix Effects Low (Hexane extraction cleans sample)High (Ion suppression common)
Equipment Cost $

$

Part 5: Decision Matrix & Application Scenarios

When should you choose which?

  • Choose GC-MS if:

    • You are performing discovery lipidomics .

    • You must distinguish 8-MPDA from iso- or anteiso- isomers (critical in bacterial typing).

    • You are analyzing fecal or sebum samples (high complexity).

  • Choose LC-MS if:

    • You are running a pharmacokinetic (PK) study with a pure 8-MPDA drug candidate.

    • Throughput is critical (e.g., 100+ samples/day).

    • The sample volume is extremely low (<10 µL).

Visualization: Decision Logic

Decision_Tree Start Start: 8-MPDA Analysis Isomer Isomer Separation Required? Start->Isomer Throughput High Throughput Needed? Isomer->Throughput No GC Select GC-MS (HP-88 Column) Isomer->GC Yes (Crucial) Throughput->GC No (Cost saving) LC Select LC-MS/MS (C18/ESI-) Throughput->LC Yes (>50 samples)

Figure 3: Analytical selection logic based on study requirements.

References

  • Xu, Y., et al. (2023). Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry.[2] Journal of Chromatography A. Retrieved from [Link]

  • Lennen, R. M., & Pfleger, B. F. (2013). Quantification of Bacterial Fatty Acids by Extraction and Methylation.[3] Methods in Enzymology. Retrieved from [Link]

  • Ostermann, A. I., et al. (2014). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Analytical and Bioanalytical Chemistry.[4][2][3][5][6][7][8][9][10][11][12] Retrieved from [Link]

Sources

Inter-laboratory comparison of 8-Methylpentadecanoic acid measurements

Achieving high-quality, comparable data for this compound measurements is an attainable goal but requires a commitment to rigorous method validation and continuous performance monitoring. Participation in inter-laboratory comparisons is not merely a quality control exercise; it is a vital component of good scientific practice that builds trust in analytical data across the entire research and development landscape. [4] Laboratories that receive questionable or unsatisfactory results should undertake a thorough root cause analysis, examining every step of the analytical workflow, from sample handling and standard preparation to instrument calibration and data processing. [2]By embracing the principles and protocols outlined in this guide, the scientific community can enhance the reliability of this compound measurements, thereby accelerating discoveries in the fields that depend on this important biomarker. The use of certified reference materials (CRMs) from national metrology institutes like NIST is also strongly recommended to validate in-house methods and ensure traceability of measurements. [14][15]

References

  • National Institute of Standards and Technology (NIST). (2009). Standard Reference Materials to Support Measurement of Fatty Acids. [Link]

  • Wise, S. A., et al. (2009). Standard Reference Materials to support measurement of fatty acids. ResearchGate. [Link]

  • Yuan, C., et al. (2020). Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry. PMC. [Link]

  • Hausmann, A., et al. (2017). Quantification of Branched Chain Fatty Acids in Polar and Neutral Lipids of Cheese and Fish Samples. ResearchGate. [Link]

  • Valdivieso-Ugarte, M., et al. (2022). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. MDPI. [Link]

  • Schantz, M. M., et al. (2016). Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma. Clinica Chimica Acta. [Link]

  • Ostermann, A.I., et al. (2021). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. University of Wuppertal. [Link]

  • Lavery, S. (2023). Optimized UHPLC–ESI-QTOF-MS Method Profiles Branched Chain Fatty Acids in Staphylococcus aureus Samples. LCGC International. [Link]

  • Shimadzu. (2023). GC-MS-Based Evaluation of Fatty Acid Composition in Microalgae. [Link]

  • Stander, M. A., et al. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. MDPI. [Link]

  • Li, M., et al. (2024). Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping. Biophysics Reports. [Link]

  • Song, H., et al. (2020). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Separation Science. [Link]

  • Mirante. (2023). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]

  • Schantz, M. M., et al. (2016). Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma. NIST. [Link]

  • Beuving, G. Validation of Analytical Methods. IKEV. [Link]

  • Li, D., et al. (2016). Profiling of Fatty Acids Composition in Suet Oil Based on GC–EI-qMS and Chemometrics Analysis. PMC. [Link]

  • Malachova, A., et al. (2022). An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry. MDPI. [Link]

  • Raj, R., et al. (2023). Assessment of Fatty Acid Concentrations Among Blood Matrices. MDPI. [Link]

  • Singaravadivel, C. & Santhanaraj, K. J. (2016). Gas chromatography and mass spectroscopic determination of phytocompounds in Cissus vitiginea leaf. Scholars Research Library. [Link]

  • van der Veen, A. M. H. (2006). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Accreditation and Quality Assurance. [Link]

  • LIPID MAPS. (2011). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. [Link]

  • CompaLab. What is an inter laboratory comparison? [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

Statistical analysis for comparing 8-Methylpentadecanoic acid profiles

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Statistical Analysis of 8-Methylpentadecanoic Acid Profiles

Introduction: The Significance of a Branched-Chain Fatty Acid

This compound is a branched-chain fatty acid (BCFA) belonging to the iso-series of fatty acids. While less common than their straight-chain counterparts, BCFAs are integral components of cell membranes in certain bacteria and can be found in various biological matrices, including tissues and plasma in mammals. The profile of these fatty acids can serve as a sensitive biomarker, reflecting specific microbial populations or metabolic states. Comparing the abundance and profile of this compound and related lipids across different experimental groups is therefore a critical task for researchers aiming to understand its role in health, disease, or in response to therapeutic interventions.

This guide provides a comprehensive framework for the robust statistical comparison of this compound profiles. It moves beyond a simple recitation of tests, delving into the causality behind experimental and analytical choices to ensure that the data generated is not only accurate but also biologically meaningful.

Part 1: From Sample to Signal - The Analytical Workflow

A statistically sound comparison is predicated on a robust and reproducible analytical workflow. Every step, from sample collection to data acquisition, introduces potential variability that must be controlled to ensure that the differences detected are biological, not technical.

Experimental Protocol: Lipid Extraction and Derivatization

The majority of fatty acids in biological samples are esterified in complex lipids and are not volatile enough for analysis by Gas Chromatography (GC). Therefore, they must first be extracted and then derivatized into fatty acid methyl esters (FAMEs).

  • Lipid Extraction : The Bligh and Dyer method is a common and effective procedure for extracting lipids from a wet sample.

    • Homogenize the sample (e.g., ~100 mg of tissue or a cell pellet) in a mixture of chloroform, methanol, and water. The resulting monophasic system ensures thorough lipid extraction.

    • Add additional chloroform and water to break the mixture into two phases. The lower, chloroform-rich phase will contain the lipids, while the upper, aqueous phase contains polar metabolites.

    • Carefully collect the lower organic phase. It is crucial to include an internal standard, such as heptadecanoic acid (C17:0), at the beginning of the extraction process. This standard, not typically found in biological samples, will be used to normalize for differences in extraction efficiency and sample loading.

  • Saponification and Methylation (Derivatization) : The extracted lipids are converted to FAMEs.

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add a solution of sodium hydroxide in methanol and heat to saponify the lipids (cleaving fatty acids from their glycerol backbone).

    • Add a methylating agent, such as boron trifluoride (BF₃) in methanol, and heat again.[1][2][3] This reaction converts the free fatty acids into their volatile methyl esters (FAMEs).

    • After cooling, add hexane and water to extract the FAMEs into the upper hexane layer.

    • Collect the hexane layer containing the FAMEs for GC-MS analysis.

Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the separation and quantification of FAMEs.[4][5][6]

  • Separation : The FAMEs are separated on a GC column based on their boiling points and polarity.

  • Detection : The mass spectrometer detects the eluting compounds, providing both quantification (based on ion intensity) and identification (based on the mass spectrum and fragmentation pattern).

  • Data Processing : The peak area of the this compound methyl ester is integrated and normalized to the peak area of the internal standard (e.g., C17:0 methyl ester). This ratio is the quantitative value used for all subsequent statistical analyses.

The entire workflow, from sample preparation to data generation, is a critical precursor to the statistical analysis.

G cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_stats Statistical Analysis Sample Biological Sample (e.g., Tissue, Plasma) IS Add Internal Standard (e.g., C17:0) Sample->IS Extract Lipid Extraction (Bligh & Dyer) IS->Extract Deriv Derivatization to FAMEs (BF3-Methanol) Extract->Deriv GCMS GC-MS Analysis Deriv->GCMS Quant Peak Integration & Normalization GCMS->Quant Data Quantitative Data Matrix Quant->Data Stats Univariate & Multivariate Analysis Data->Stats Bio Biological Interpretation Stats->Bio Derive Insights G cluster_uni Univariate Analysis cluster_multi Multivariate Analysis Question What is the Research Question? Uni_Path Is the abundance of only This compound different? Question->Uni_Path Specific Molecule Focus Multi_Path Does the overall fatty acid profile differ between groups? Question->Multi_Path System-wide Focus T_test t-test (2 Groups) Uni_Path->T_test ANOVA ANOVA (>2 Groups) Uni_Path->ANOVA PCA Unsupervised: Principal Component Analysis (PCA) (Pattern Recognition) Multi_Path->PCA PLSDA Supervised: PLS-DA / OPLS-DA (Biomarker Discovery) Multi_Path->PLSDA

Figure 2: Decision logic for selecting statistical analysis approaches.

Univariate Analysis: Focusing on a Single Variable

Univariate methods are used to assess the difference in a single variable (the concentration of this compound) between two or more groups. [7]

Test Number of Groups Description Assumptions Non-Parametric Alternative
Student's t-test Two Compares the means of two independent groups. Data are normally distributed; equal variances. Mann-Whitney U test

| ANOVA | More than two | Analysis of Variance; compares the means of three or more groups. | Data are normally distributed; equal variances. | Kruskal-Wallis test |

Causality and Trustworthiness: Before applying these tests, it is essential to test the assumptions of normality (e.g., using a Shapiro-Wilk test) and homogeneity of variances (e.g., using Levene's test). Failure to meet these assumptions can lead to incorrect conclusions. If assumptions are violated, using the non-parametric alternative is the more robust choice. The result is typically a p-value, which indicates the probability that the observed difference is due to chance. A common threshold for statistical significance is a p-value < 0.05. [8]

Multivariate Analysis: Embracing Complexity

In lipidomics, fatty acids are often part of interconnected metabolic pathways, meaning their levels are frequently correlated. [7]Multivariate statistics are powerful tools that analyze all measured fatty acids simultaneously, providing a more holistic view of the biological changes. [7][9]This approach is often preferred as it considers the relationships between variables and can uncover patterns that univariate tests would miss. [7] 1. Unsupervised Method: Principal Component Analysis (PCA)

  • Expertise & Experience: The first step in any multivariate analysis should be PCA. [7]PCA is an unsupervised method, meaning it does not use information about the sample groups to perform its calculations. It reduces the high-dimensional data (many fatty acids) into a few "Principal Components" (PCs) that capture the largest amount of variance in the data.

  • Application: By plotting the first two or three PCs, one can visualize the overall structure of the data. This is invaluable for identifying clustering of samples, discovering potential outliers, and observing any unwanted batch effects. [7]If samples from the same group cluster together in a PCA plot, it suggests a strong, underlying difference in their fatty acid profiles.

2. Supervised Methods: PLS-DA and OPLS-DA

  • Expertise & Experience: After exploring the data with PCA, supervised methods can be used to specifically identify which fatty acids are responsible for the separation between predefined groups. Partial Least Squares-Discriminant Analysis (PLS-DA) and its variant, Orthogonal PLS-DA (OPLS-DA), are regression-based methods that model the relationship between fatty acid profiles and group membership. [10]* Application: These models are designed to maximize the separation between groups. The output identifies the variables (fatty acids) that are most important for this discrimination. This is often visualized using a "Variable Importance in Projection" (VIP) plot. Variables with a VIP score greater than 1 are generally considered important contributors to the model.

  • Trustworthiness: A critical step when using supervised methods like PLS-DA is model validation. Because these algorithms are powerful at finding patterns, they can "overfit" the data, meaning they model noise instead of the true biological signal. This must be checked using permutation testing or cross-validation to ensure the model is robust and predictive.

3. Visualization: Heatmaps

  • Expertise & Experience: A heatmap with hierarchical clustering is an excellent way to visualize the results of a multivariate analysis. It provides a global view of the fatty acid profile across all samples. Samples with similar profiles will be clustered together, as will fatty acids with similar abundance patterns. This can reveal blocks of co-regulated fatty acids and provides an intuitive display of which lipids are up- or down-regulated in different groups.

Conclusion

References

  • Griffin, J. L., Liggi, S., & Hall, Z. (2020). Multivariate Statistics in Lipidomics. In Lipidomics: Current and Emerging Techniques (pp. 25-48). Royal Society of Chemistry.
  • Creative Proteomics. (n.d.).
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  • Agilent Technologies. (n.d.).
  • Cavaliere, F., D'Onofrio, M., & Maspero, E. (2022). ADViSELipidomics: a workflow for analyzing lipidomics data. Bioinformatics Advances, 2(1), vbac085. [Link]

  • Paun, G., Vlase, L., & Vodnar, D. C. (2021). Evaluation of Fatty Acids Profile as a Useful Tool towards Valorization of By-Products of Agri-Food Industry. Molecules, 26(22), 7016. [Link]

  • Trbović, D., et al. (2018). Determination of the fatty acids in fish tissue and feed — comparison of different methods and statistical evaluation. Food Chemistry, 248, 172-179. [Link]

  • Zhang, Y., et al. (2018). Analysis of fatty acid profiles of free fatty acids generated in deep-frying process. Journal of Food Science and Technology, 55(8), 3233–3241. [Link]

  • Metabolomics Core Facility. (n.d.).
  • Li, X., et al. (2016). Profiling of Fatty Acids Composition in Suet Oil Based on GC–EI-qMS and Chemometrics Analysis. Molecules, 21(11), 1509. [Link]

  • Venn-Watson, S., & Schaller, S. (2024). Molecular and cellular mechanisms of pentadecanoic acid. iScience, 27(4), 109475. [Link]

  • Elgersma, A., et al. (2006). Comparison of methods for determining the fatty acid composition of photosynthetic tissues. Animal Feed Science and Technology, 131(3-4), 284-293.
  • National Center for Biotechnology Information. (n.d.). Methyl pentadecanoate. PubChem Compound Database. [Link]

  • Ferrara, D., et al. (2024). Comprehensive comparison of fatty acid methyl ester profile in different food matrices using microwave-assisted extraction and d-ORBi.
  • MySkinRecipes. (n.d.). 14-Methylpentadecanoic acid.
  • Bouyahya, A., et al. (2017). Determination of some bioactive chemical constituents from Thesium humile Vahl. Journal of Applied Pharmaceutical Science, 7(6), 183-187.
  • ResearchGate. (n.d.). Fat analysis and fatty acid profiling of fats and oils using the proposed method. [Link]

  • National Center for Biotechnology Information. (n.d.). 14-methylpentadecanoic acid. PubChem Compound Database. [Link]

  • BacDive. (n.d.).
  • Milinsk, M. C., et al. (2008). Comparative analysis of eight esterification methods in the quantitative determination of vegetable oil fatty acid methyl esters (FAME). Journal of the Brazilian Chemical Society, 19(8), 1475-1483. [Link]

  • ResearchGate. (n.d.). Comparative analysis of eight esterification methods in the quantitative determination of vegetable oil fatty acid methyl esters (FAME). [Link]

  • ResearchGate. (n.d.). New insights on pentadecanoic acid with special focus on its controversial essentiality: A mini-review. [Link]

  • University of California, Davis. (n.d.). Comparison of Analytical Techniques for Quantification of 8-iso-PGF2α Using HPLC-MS-MS and Enzyme Immunoassay.
  • Benchchem. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.